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2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol Documentation Hub

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  • Product: 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
  • CAS: 215654-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the novel chemical entity, 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine. Given the limited dire...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel chemical entity, 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established principles of organic chemistry and medicinal chemistry to present a robust working profile. The content herein is intended to serve as a foundational resource for researchers exploring its synthesis, properties, and potential therapeutic applications.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile building block for modulating aqueous solubility, membrane permeability, and target engagement.[3] The introduction of a fluorobenzyl group can further enhance metabolic stability and binding affinity to biological targets.[4] Many piperazine derivatives are known to exhibit central nervous system (CNS) activity, targeting various receptors and transporters.[5] This guide focuses on the meta-fluorinated benzyl substituent combined with a hydroxyethyl group on the second nitrogen of the piperazine core, a combination of functional groups that suggests potential for novel pharmacological profiles.

Proposed Synthesis of 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine

The synthesis of 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine can be approached through a straightforward and scalable two-step process, starting from commercially available precursors. The proposed synthetic pathway is outlined below.

Synthesis_Pathway cluster_0 Step 1: Monobenzylation of Piperazine cluster_1 Step 2: Hydroxyethylation Piperazine Piperazine Intermediate 1-(3-Fluorobenzyl)piperazine Piperazine->Intermediate Na2CO3, Acetonitrile, Reflux 3-Fluorobenzyl_chloride 3-Fluorobenzyl_chloride 3-Fluorobenzyl_chloride->Intermediate Final_Product 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine Intermediate->Final_Product K2CO3, Acetonitrile, Reflux 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Final_Product

Figure 1: Proposed two-step synthesis of 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-Fluorobenzyl)piperazine (Intermediate)

  • To a stirred solution of piperazine (2 equivalents) in acetonitrile, add sodium carbonate (1.5 equivalents).

  • Slowly add a solution of 3-fluorobenzyl chloride (1 equivalent) in acetonitrile to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure 1-(3-fluorobenzyl)piperazine.

Step 2: Synthesis of 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine (Final Product)

  • Dissolve the purified 1-(3-fluorobenzyl)piperazine (1 equivalent) in acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the final product, 1-(3-fluorobenzyl)-4-(2-hydroxyethyl)piperazine.

Physicochemical and Analytical Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₃H₁₉FN₂OCalculated from structure
Molecular Weight 238.30 g/mol Calculated from structure
Appearance Colorless to pale yellow oil or low melting solidGeneral appearance of similar piperazine derivatives
Boiling Point > 300 °C at 760 mmHgExtrapolated from similar compounds[]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterBased on the presence of polar functional groups
Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity and purity of the synthesized compound.

Analytical_Workflow cluster_Structure Structure Elucidation cluster_Purity Purity Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Column Chromatography Structure_Elucidation Structure_Elucidation Purification->Structure_Elucidation Purity_Assessment Purity_Assessment Structure_Elucidation->Purity_Assessment NMR 1H, 13C, 19F NMR Structure_Elucidation->NMR MS Mass Spectrometry (ESI-MS) Structure_Elucidation->MS IR Infrared Spectroscopy Structure_Elucidation->IR Final_Characterized_Compound Final_Characterized_Compound Purity_Assessment->Final_Characterized_Compound HPLC High-Performance Liquid Chromatography Purity_Assessment->HPLC Elemental_Analysis CHN Analysis Purity_Assessment->Elemental_Analysis

Figure 2: Analytical workflow for the characterization of 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, the methylene protons of the benzyl and hydroxyethyl groups, and the piperazine ring protons. ¹³C NMR will confirm the carbon framework, and ¹⁹F NMR will show a characteristic signal for the fluorine atom.[7]

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, and C-N stretching of the piperazine ring.

  • High-Performance Liquid Chromatography (HPLC) : HPLC analysis will be crucial for determining the purity of the final compound.

  • Elemental Analysis : Combustion analysis for carbon, hydrogen, and nitrogen will provide the empirical formula, which should be in close agreement with the calculated values.

Potential Pharmacological Applications

The structural motifs present in 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine suggest several potential areas of pharmacological investigation, primarily centered on the central nervous system.

  • Dopamine and Serotonin Receptor Ligands : Many fluorobenzylpiperazine derivatives exhibit affinity for dopamine and serotonin receptors, suggesting potential applications as antipsychotics, antidepressants, or anxiolytics.[5]

  • Enzyme Inhibition : The piperazine scaffold is present in various enzyme inhibitors. For instance, fluorobenzylpiperazine derivatives have been investigated as tyrosinase inhibitors.[4]

  • Antimicrobial and Anticancer Activity : Piperazine derivatives have also been explored for their potential as antimicrobial and anticancer agents.[3][8]

Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the specific biological activities of this compound.

Safety and Toxicology

A comprehensive toxicological profile for 1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine is not available. However, based on the safety data of its precursors and related compounds, the following precautions should be taken:

  • Handling : The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Toxicity : Piperazine derivatives can cause skin and eye irritation.[9] Inhalation and ingestion should be avoided.

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A full Safety Data Sheet (SDS) should be developed based on experimental toxicological data before any large-scale synthesis or handling.

Conclusion

1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine represents a novel chemical entity with potential for further investigation in drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and amenable to scale-up, and the analytical workflow will ensure the generation of a well-characterized compound for subsequent biological evaluation. Further research is warranted to explore the full pharmacological potential of this promising molecule.

References

  • Google Patents. (n.d.). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Sabatino, P., et al. (2020). 4-Fluorobenzylpiperazine-Containing Derivatives as Efficient Inhibitors of Mushroom Tyrosinase. ChemMedChem, 15(18), 1735-1743. [Link]

  • Google Patents. (n.d.). Piperazine derivatives.
  • Asati, V., et al. (2012). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7599-7602. [Link]

  • Wurdinger, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563. [Link]

  • de Oliveira, A. C. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-47. [Link]

  • Google Patents. (n.d.). Piperazine-substituted benzothiophenes for treatment of mental disorders.
  • Google Patents. (n.d.). Preparation of N-(2-hydroxyethyl)-piperazine.
  • Perrone, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. [Link]

  • Ciano, A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 26(11), 3366. [Link]

  • Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • A, S., et al. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7). [Link]

  • Google Patents. (n.d.). Alkylated piperazine compounds.
  • PrepChem.com. (n.d.). Synthesis of N,N-bis(2-hydroxyethyl)benzyl amine. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Aitken, R. A., et al. (2018). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Molbank, 2018(4), M1011. [Link]

  • Inam, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Population Therapeutics and Clinical Pharmacology, 31(10), 104-114. [Link]

  • CAS Common Chemistry. (n.d.). 1-Amino-4-(2-hydroxyethyl)piperazine. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved January 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chromatographic Purification of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Abstract This application note provides a comprehensive guide to the chromatographic purification of the polar, basic compound 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol. Due to its chemical nature, this molecule present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the chromatographic purification of the polar, basic compound 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol. Due to its chemical nature, this molecule presents unique challenges for achieving high purity. We will explore two primary high-performance liquid chromatography (HPLC) strategies: Reversed-Phase Chromatography (RPC) with mobile phase modifiers and Hydrophilic Interaction Liquid Chromatography (HILIC). This document will detail the underlying principles, method development, and step-by-step protocols for both techniques, enabling researchers, scientists, and drug development professionals to effectively purify this and structurally similar compounds.

Introduction to the Analyte and Purification Challenges

2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is a substituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] The purification of such molecules is a critical step in both research and manufacturing to ensure safety and efficacy.

Chemical Structure:

Figure 1: Chemical structure of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol.

Physicochemical Properties and Purification Hurdles:

  • Polarity: The presence of the piperazine nitrogens and the terminal hydroxyl group makes the molecule highly polar. In traditional reversed-phase chromatography, highly polar compounds may exhibit poor retention and elute near the solvent front.[4][5]

  • Basicity: The two nitrogen atoms of the piperazine ring are basic, with distinct pKa values. This can lead to peak tailing and poor peak shape on standard silica-based columns due to strong interactions with residual acidic silanols.

  • Solubility: The compound is expected to be freely soluble in polar solvents like water and alcohols.

Strategic Approach to Purification: RPC vs. HILIC

The selection of the chromatographic mode is the most critical decision in the purification of polar compounds. Both Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) offer viable pathways, each with its own set of advantages and considerations.

G start Crude 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol decision Primary Chromatographic Strategy start->decision rpc Reversed-Phase Chromatography (RPC) decision->rpc  Good starting point, widely applicable hilic Hydrophilic Interaction Liquid Chromatography (HILIC) decision->hilic  Alternative for poor RPC retention rpc_details Utilizes a non-polar stationary phase and a polar mobile phase. Good for moderately polar to non-polar compounds. rpc->rpc_details rpc_protocol RPC Protocol rpc->rpc_protocol hilic_details Employs a polar stationary phase and a more non-polar mobile phase. Ideal for highly polar compounds. hilic->hilic_details hilic_protocol HILIC Protocol hilic->hilic_protocol

Figure 2: Decision workflow for selecting the appropriate chromatographic method.

Reversed-Phase Chromatography (RPC)

RPC is the most common mode of HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[6][7][8] For polar analytes like our target compound, modifications are necessary to achieve adequate retention and good peak shape.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a good starting point due to its versatility. However, to mitigate peak tailing from basic analytes, a column with end-capping or a polar-embedded phase is recommended.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is standard.[6] To address the basicity of the piperazine moiety, a mobile phase additive is crucial.

    • Acidic Modifier (e.g., Formic Acid or Trifluoroacetic Acid): Adding a small amount (0.1%) of acid protonates the piperazine nitrogens, leading to a consistent positive charge. This also suppresses the ionization of residual silanols on the stationary phase, reducing undesirable interactions and improving peak shape.

    • Buffer (e.g., Ammonium Formate or Ammonium Acetate): Using a buffer controls the pH of the mobile phase, ensuring consistent ionization of the analyte throughout the analysis. This is particularly important for reproducibility.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for compounds that are too polar for good retention in RPC.[4][9][10] It employs a polar stationary phase (such as bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[11][12]

Causality Behind Experimental Choices:

  • Retention Mechanism: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this layer from the bulk mobile phase, leading to retention.[9][12]

  • Mobile Phase: The mobile phase consists of a high percentage of organic solvent (e.g., >80% acetonitrile) and a smaller percentage of aqueous buffer. Water is the strong eluting solvent in HILIC.[12] This high organic content also offers the advantage of enhanced sensitivity in mass spectrometry detection.[10]

Experimental Protocols

The following protocols are designed as starting points for method development. Optimization will be necessary based on the specific purity of the crude material and the available instrumentation.

Protocol 1: Reversed-Phase Chromatography (RPC)

Objective: To achieve good retention and symmetrical peak shape for 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol using a C18 column with an acidic mobile phase modifier.

Materials and Instrumentation:

ComponentSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis or PDA detector
Column C18, 5 µm, 4.6 x 250 mm (with end-capping)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Sample Diluent 50:50 Water:Acetonitrile
Crude Sample 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • For Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

    • For Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Dissolve the crude sample in the sample diluent to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955
  • Data Analysis:

    • Identify the peak corresponding to the target compound based on retention time.

    • Assess peak shape (asymmetry factor) and resolution from impurities.

    • Optimize the gradient for better separation if necessary.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: To purify the target compound using HILIC, leveraging its high polarity for strong retention.

Materials and Instrumentation:

ComponentSpecification
HPLC System As in RPC protocol
Column Bare Silica or Amide, 5 µm, 4.6 x 250 mm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
Sample Diluent 90:10 Acetonitrile:Water
Crude Sample 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium formate stock solution in water.

    • For Mobile Phase A, mix 950 mL of acetonitrile with 50 mL of the ammonium formate stock solution. Filter and degas.

    • For Mobile Phase B, mix 500 mL of acetonitrile with 500 mL of the ammonium formate stock solution. Filter and degas.

  • Sample Preparation:

    • Dissolve the crude sample in the sample diluent to a concentration of approximately 1 mg/mL. Note: The sample diluent must have a high organic content to be compatible with the HILIC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
01000
205050
255050
261000
351000
  • Data Analysis:

    • Analyze the chromatogram for the retention and separation of the target compound.

    • Adjust the gradient and buffer concentration as needed to optimize the separation.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness and robustness of these protocols, the following self-validating steps should be incorporated:

  • System Suitability: Before running samples, inject a standard of the purified compound (if available) or the crude sample multiple times to check for consistent retention times, peak areas, and peak shapes.

  • Peak Purity Analysis: If using a PDA detector, perform peak purity analysis to ensure the main peak is not co-eluting with any impurities.

  • Mass Spectrometry Confirmation: Couple the HPLC system to a mass spectrometer to confirm the identity of the target peak by its mass-to-charge ratio.

Conclusion

The purification of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol can be successfully achieved using either Reversed-Phase Chromatography with appropriate mobile phase modifiers or Hydrophilic Interaction Liquid Chromatography. The choice between these methods will depend on the specific impurity profile of the crude material and the available instrumentation. RPC is a robust and widely used technique, while HILIC offers a powerful alternative for this highly polar molecule. The detailed protocols and the underlying scientific rationale provided in this application note serve as a strong foundation for developing a reliable and efficient purification method.

References

  • U.S. Patent US6177564B1, "Process for the synthesis of N-benzyl-3-(4-fluorophenyl)
  • "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research.
  • European Patent EP2911699A1, "SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE)
  • Menear, K. A., et al. "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of medicinal chemistry 51.20 (2008): 6581-6591. [Link]

  • PubChem Compound Summary for CID 11726399, 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. National Center for Biotechnology Information. [Link]

  • "HILIC – The Rising Star of Polar Chromatography," Element Lab Solutions. [Link]

  • U.S. Patent WO2017079641A1, "N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • "Normal-phase vs. Reversed-phase Chromatography," Phenomenex. [Link]

  • U.S.
  • "Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine," PubMed. [Link]

  • "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin," ResearchGate. [Link]

  • "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques," Waters Blog. [Link]

  • "Why HILIC is what your polar compounds need for purification," Buchi.com. [Link]

  • "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials," United Nations Office on Drugs and Crime. [Link]

  • "Determination of piperazine derivatives in “Legal Highs”," ResearchGate. [Link]

  • "Hydrophilic Interaction Chromatography Method Development and Troubleshooting," Agilent. [Link]

  • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," PubMed Central. [Link]

  • "Reverse Phase Chromatography Techniques," Chrom Tech, Inc. [Link]

  • "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities," PubMed. [Link]

  • "What is the Chemistry Behind Reversed-Phase Flash Chromatography?," Biotage. [Link]

  • "A Review on Analytical Methods for Piperazine Determination," ResearchGate. [Link]

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Application

Application Notes and Protocols: In Vitro Assay Design for the Characterization of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of piperazine have demonstrated a remarkable diversity of pharmacological effects, including neurotropic, anti-inflammatory, antimicrobial, and anticancer activities.[1][3] The specific compound, 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol , combines the piperazine core with a 3-fluorobenzyl group, a substitution known to influence potency and selectivity for various biological targets. For instance, fluorinated benzylpiperazine moieties have been explored for their potential as cholinesterase inhibitors and ligands for CNS receptors.[4][5]

Given the structural motifs present in "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol," it is plausible that this compound may interact with central nervous system (CNS) targets, such as sigma receptors or monoamine transporters.[6][7] Sigma receptors, in particular, are a compelling initial target, as numerous piperazine-based compounds exhibit high affinity for these proteins, which are implicated in a variety of neurological and psychiatric conditions.[5][6]

This document provides a comprehensive guide for the initial in vitro characterization of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol." The proposed assay cascade is designed to first identify primary biological targets, then to elucidate the functional consequences of this interaction, and finally to assess the compound's broader selectivity and potential for off-target effects and general cytotoxicity.

Part 1: Primary Target Identification - Sigma Receptor Affinity

Scientific Rationale: The initial and most critical step is to determine if the compound directly interacts with a hypothesized target. Based on structural similarity to known ligands, the sigma-1 (σ1) and sigma-2 (σ2) receptors are high-probability targets.[5][6] Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Protocol 1.1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Radioligand Binding Assay

This protocol is adapted from methodologies described in studies of novel sigma receptor ligands.[6]

Objective: To determine the binding affinity (Ki) of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" for the σ1 and σ2 receptors.

Materials:

  • Test Compound: "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human σ1 or σ2 receptors.

  • Radioligand for σ1: -pentazocine.

  • Radioligand for σ2: [³H]Di-o-tolylguanidine ([³H]DTG).[6]

  • σ1 Masking Agent (for σ2 assay): (+)-Pentazocine.[6]

  • Non-specific Binding Control: Haloperidol (for σ1) or DTG (for σ2).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates and Filtration Manifold .

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep_compound Prepare serial dilutions of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol add_components Add to 96-well plate: 1. Buffer/Non-specific/Test Compound 2. Radioligand 3. Membrane Preparation prep_compound->add_components prep_reagents Prepare assay buffer, radioligand, and membrane suspensions prep_reagents->add_components incubate Incubate at room temperature (e.g., 120 minutes) add_components->incubate filter_wash Harvest onto filter plates and wash to remove unbound ligand incubate->filter_wash scint_count Add scintillation cocktail and count radioactivity filter_wash->scint_count calc Calculate % inhibition, IC50, and Ki values scint_count->calc

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a series of dilutions of the test compound, typically from 100 µM down to 0.1 nM, in the assay buffer. Also, prepare solutions for total binding (buffer only) and non-specific binding (high concentration of a known ligand).

  • Assay Plate Setup: In a 96-well plate, add the appropriate solutions:

    • Total Binding wells: Assay buffer.

    • Non-specific Binding wells: High concentration of unlabeled ligand (e.g., 10 µM Haloperidol for σ1).

    • Test Compound wells: Serial dilutions of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol".

  • Radioligand Addition: Add the radioligand to all wells at a final concentration near its Kd value (e.g., 2-5 nM for -pentazocine or [³H]DTG).[6] For the σ2 assay, also add the σ1 masking agent (+)-pentazocine to all wells.[6]

  • Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction. The final volume should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Parameter2-[4-(3-Fluorobenzyl)piperazino]ethan-1-olReference Compound (e.g., Haloperidol)
σ1 Receptor
IC50 (nM)Experimental ValueKnown Value
Ki (nM)Calculated ValueKnown Value
σ2 Receptor
IC50 (nM)Experimental ValueKnown Value
Ki (nM)Calculated ValueKnown Value

Part 2: Functional Characterization and Selectivity Profiling

Scientific Rationale: A binding affinity does not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function. A functional assay is required to determine the compound's efficacy. Additionally, screening against a panel of other relevant receptors is crucial to assess its selectivity and predict potential side effects. Many CNS-active piperazine compounds interact with monoamine transporters.[7]

Protocol 2.1: FLIPR Calcium Mobilization Assay for σ1 Receptor Function

Objective: To determine if the compound acts as an agonist or antagonist at the σ1 receptor by measuring changes in intracellular calcium.

Workflow Diagram:

G seed_cells Seed cells expressing σ1 receptors and a calcium-sensing GPCR into a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye seed_cells->load_dye pre_treat Pre-treat with test compound (antagonist mode) or buffer (agonist mode) load_dye->pre_treat add_agonist Add a known σ1 agonist (e.g., (+)-pentazocine) pre_treat->add_agonist read_fluorescence Measure fluorescence changes over time using a FLIPR instrument add_agonist->read_fluorescence analyze Analyze data to determine EC50 (agonist) or IC50 (antagonist) read_fluorescence->analyze

Caption: Workflow for a calcium mobilization functional assay.

Protocol:

  • Cell Culture: Seed cells co-expressing the human σ1 receptor and a Gq-coupled receptor (e.g., M1 muscarinic receptor) into 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Agonist Mode: Add serial dilutions of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" and measure the fluorescence signal over time. An increase in signal indicates agonism.

  • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound. Then, add a known σ1 agonist at its EC50 concentration and measure the fluorescence. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis: Plot dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 2.2: Broad Panel CNS Receptor Screening

Objective: To assess the selectivity of the compound by testing its binding affinity against a panel of common CNS targets.

Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of dozens of receptors, ion channels, and transporters. Targets showing significant inhibition (e.g., >50%) are then selected for full dose-response curve analysis to determine Ki or IC50 values.

Example Target Panel:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, etc.

  • Dopamine Receptors: D1, D2, D3, D4

  • Adrenergic Receptors: α1, α2, β1, β2

  • Monoamine Transporters: SERT, DAT, NET

  • Muscarinic Receptors: M1-M5

  • Histamine Receptors: H1, H2

Part 3: General Cellular Health and Liability Assays

Scientific Rationale: It is essential to ensure that the observed activity of the compound is not due to general cytotoxicity. An early assessment of cell viability can save significant resources. Furthermore, given the broad bioactivity of piperazine derivatives, a preliminary screen for antimicrobial effects can uncover additional therapeutic potential.[8][9]

Protocol 3.1: MTT Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the compound in a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y).

Principle: The MTT assay measures the metabolic activity of cells.[10] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" for a specified period (e.g., 24 or 48 hours).[10] Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation:

Cell LineIncubation TimeCC50 (µM) of Test Compound
HEK29324 hoursExperimental Value
SH-SY5Y24 hoursExperimental Value
Protocol 3.2: Antimicrobial Susceptibility Testing

Objective: To perform a preliminary screen for antibacterial and antifungal activity.

Methodology: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[8]

Protocol:

  • Prepare Inoculum: Grow bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains to a standardized density.[8]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in growth media in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Forward Look

This structured in vitro assay cascade provides a robust framework for the initial pharmacological characterization of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol." The data generated from these studies will establish its primary molecular targets, its functional effects, its selectivity profile, and its potential for cytotoxicity. Positive results, such as high affinity and functional activity at the σ1 receptor with a clean off-target profile and low cytotoxicity, would provide a strong rationale for advancing the compound into more complex cellular models and subsequent in vivo studies to explore its therapeutic potential for neurological or psychiatric disorders.

References

  • Zampieri, D., Mamolo, M. G., Laurini, E., Scialino, G., Banfi, E., & Vio, L. (2009). Antifungal and antimycobacterial activity of 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives. Bioorganic & Medicinal Chemistry, 17(13), 4517-4522. [Link]

  • De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. [Link]

  • Fun, H. K., Rauf, K., & S. M., S. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(4), o708. [Link]

  • Jadhav, S. B., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(8), 3206-3221. [Link]

  • Shaik, N. B., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Geronikaki, A., et al. (2020). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 25(11), 2577. [Link]

  • Bistrović, A., et al. (2021). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 26(16), 4987. [Link]

  • Wang, L., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 21(1), 215-223. [Link]

  • Rinaldi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1548. [Link]

  • Begum, S., et al. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. Asian Journal of Chemistry, 32(9), 2105-2118. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(8), 6893-6904. [Link]

  • Kim, H. J., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 263. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

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Method

Application Notes and Protocols: 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol as a Central Nervous System Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into agents targeting the central nervous system (CNS). The compound 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol represents a novel investigational molecule with potential therapeutic applications in neurology and psychiatry. Its structural features, combining a fluorobenzyl moiety with a piperazino-ethanol backbone, suggest possible interactions with various CNS receptors and transporters. The fluorine substitution on the benzyl ring can enhance metabolic stability and blood-brain barrier permeability, crucial for CNS drug candidates. The ethanol group may influence its solubility and potential for hydrogen bonding with biological targets.

This document provides a comprehensive guide for the preclinical evaluation of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol, outlining its synthesis, proposed mechanisms of action, and detailed protocols for in vitro and in vivo characterization. The methodologies described herein are designed to establish a foundational understanding of its pharmacological profile and to assess its potential as a therapeutic agent.

Proposed Synthesis Pathway

The synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol can be achieved through a straightforward two-step process, as illustrated below. This pathway is based on established methods for the N-alkylation of piperazine derivatives.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product 1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl)piperazine Reaction_Vessel Nucleophilic Substitution 1-(2-Hydroxyethyl)piperazine->Reaction_Vessel Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) 3-Fluorobenzyl_chloride 3-Fluorobenzyl chloride 3-Fluorobenzyl_chloride->Reaction_Vessel Final_Product 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol Reaction_Vessel->Final_Product Purification (e.g., Column Chromatography)

Caption: Proposed synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol.

Protocol: Synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Materials:

  • 1-(2-Hydroxyethyl)piperazine

  • 3-Fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol as the eluent to afford the pure 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Hypothesized Mechanism of Action and In Vitro Evaluation

The structural similarity of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol to known CNS agents suggests potential interactions with dopaminergic, serotonergic, or adrenergic systems. A primary screening approach should therefore involve a broad panel of receptor binding assays to identify its primary targets.

Protocol: In Vitro Receptor Binding Profile

A comprehensive in vitro pharmacological profiling is essential to identify the primary molecular targets of the compound. This can be outsourced to a specialized contract research organization (CRO) that offers broad receptor screening panels.

Recommended Initial Screening Panel:

Target ClassSpecific Receptors/Transporters
DopaminergicD₁, D₂, D₃, D₄, D₅, DAT
Serotonergic5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂c, 5-HT₃, 5-HT₆, 5-HT₇, SERT
Adrenergicα₁, α₂, β₁, β₂, β₃
HistaminergicH₁, H₂, H₃
MuscarinicM₁, M₂, M₃, M₄, M₅

Experimental Workflow:

In_Vitro_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_selectivity Selectivity Profiling cluster_downstream Downstream Analysis Broad_Panel Broad Receptor Panel Screening (e.g., 44 targets) Dose_Response Dose-Response Curves (Ki determination) Broad_Panel->Dose_Response Identify 'Hits' (>50% inhibition @ 10 µM) Functional_Assay Functional Assays (Agonist/Antagonist mode) Dose_Response->Functional_Assay Selectivity_Panel Selectivity Panel (Against related targets) Functional_Assay->Selectivity_Panel Signaling_Assay Second Messenger Assays (cAMP, Ca2+) Selectivity_Panel->Signaling_Assay

Caption: Workflow for in vitro characterization of the test compound.

Interpretation of Results:

  • Primary Hits: Targets showing significant binding (>50% inhibition at a screening concentration of 10 µM) are considered primary hits.

  • Potency and Affinity: Dose-response curves will determine the inhibition constant (Ki), indicating the compound's affinity for the identified targets.

  • Functional Activity: Functional assays (e.g., cAMP accumulation, calcium mobilization) will elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors.

  • Selectivity: A high degree of selectivity for a specific receptor over others is often a desirable characteristic for a CNS drug candidate to minimize off-target side effects.

Blood-Brain Barrier Permeability Assessment

For a CNS agent to be effective, it must cross the blood-brain barrier (BBB). In vitro models provide a preliminary assessment of a compound's ability to penetrate the CNS.[1]

Protocol: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • 96-well UV plate reader

Procedure:

  • Prepare the artificial membrane by impregnating the filter of the donor plate with porcine brain lipid dissolved in dodecane.

  • Add buffer to the acceptor wells.

  • Prepare the donor solutions by diluting the test and reference compounds in PBS to the final desired concentration (e.g., 100 µM).

  • Add the donor solutions to the donor wells.

  • Assemble the PAMPA plate sandwich (acceptor plate and donor plate).

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - Cₐ/Cₑ)) * (Vₐ * Vₑ) / (A * t * (Vₐ + Vₑ))

    Where:

    • Cₐ is the concentration in the acceptor well

    • Cₑ is the equilibrium concentration

    • Vₐ is the volume of the acceptor well

    • Vₑ is the volume of the donor well

    • A is the area of the membrane

    • t is the incubation time

Data Interpretation:

Permeability (Pe x 10⁻⁶ cm/s)Predicted BBB Permeation
> 4.0High
2.0 - 4.0Medium
< 2.0Low

In Vivo Pharmacological Evaluation

Based on the in vitro profile, appropriate in vivo models should be selected to assess the compound's CNS effects. For instance, if the compound shows high affinity for dopamine or serotonin receptors, models of depression, anxiety, or psychosis would be relevant.

Protocol: Rodent Model of Depression - Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.[2]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Test compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Positive control (e.g., imipramine, fluoxetine)

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording and analysis software

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30-60 minutes).

  • Place each mouse individually into a beaker of water for a 6-minute test session.

  • Record the behavior of the mice during the last 4 minutes of the test.

  • Score the duration of immobility (floating without struggling).

  • A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Data Analysis:

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

  • Present the data as mean immobility time ± SEM.

Preliminary Safety and Tolerability Assessment

Early assessment of a compound's safety profile is crucial. An Irwin test provides a general screen for neurobehavioral effects and acute toxicity.[3]

Protocol: Irwin Test in Mice

Procedure:

  • Administer increasing doses of the test compound to different groups of mice.

  • Observe each mouse systematically at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) after dosing.

  • Score a range of behavioral and physiological parameters, including:

    • Behavioral: Alertness, grooming, locomotor activity, stereotypy, passivity.

    • Neurological: Posture, gait, motor coordination (e.g., righting reflex), tremor, convulsions.

    • Autonomic: Piloerection, salivation, pupil size, body temperature.

  • Record the observations and note the minimum dose at which any significant effect is observed and the maximum tolerated dose (MTD).

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol as a potential CNS agent. This systematic approach, from synthesis and in vitro profiling to in vivo behavioral and safety assessments, will enable researchers to thoroughly characterize its pharmacological properties and determine its therapeutic potential. The insights gained from these studies will be critical for making informed decisions regarding its further development as a novel treatment for CNS disorders.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. PubChem. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • National Center for Biotechnology Information. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. PubChem. Retrieved from [Link]

  • Tewari, D., et al. (2020). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 12(9), 863. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Sygnature Discovery. (n.d.). CNS Disorder Models. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Retrieved from [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3748. Retrieved from [Link]

  • European Patent Office. (n.d.). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. Retrieved from [Link]

  • Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • PubMed. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Retrieved from [Link]

  • PubMed Central. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 10(9), 4148-4161. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-(2-(2-(4-(4-fluorobenzyl)-2-methylpiperazin-1-yl)-2-oxoethoxy)-5-chlorophenylamino)-4-(2-morpholinoethylamino)cyclobut-3-ene-1,2-dione. PubChem. Retrieved from [Link]

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Application

Application Note: A Comprehensive Protocol for the Evaluation of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol as a Potential Acetylcholinesterase Inhibitor

Introduction: The Rationale for Targeting Acetylcholinesterase Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function and memory.[1][2][3][4] A key pathologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Acetylcholinesterase

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function and memory.[1][2][3][4] A key pathological feature of AD is a significant deficit in cholinergic neurotransmission in brain regions critical for memory and learning.[2][4] The "cholinergic hypothesis" posits that this loss of acetylcholine (ACh) contributes directly to the cognitive symptoms of the disease. Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the signal.[5][6] Therefore, inhibiting AChE is a cornerstone therapeutic strategy to increase the concentration and duration of action of ACh, thereby providing symptomatic relief.[1][2][7]

Piperazine derivatives have emerged as a promising class of compounds with significant AChE inhibitory activity.[5][8][9] Their structural features often allow for effective interaction with the active site of the AChE enzyme. This application note provides a detailed, field-proven protocol to assess the inhibitory potential of a specific piperazine derivative, 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol , against acetylcholinesterase. The methodologies described herein are designed to be self-validating, guiding the researcher from initial screening and IC₅₀ determination to in-depth kinetic analysis for elucidating the mechanism of inhibition.

Assay Principle: The Ellman Method

The protocol is based on the robust and widely adopted spectrophotometric method developed by Ellman.[10][11][12] This assay offers a simple, rapid, and reliable colorimetric readout for AChE activity.

The Causality of the Reaction:

  • Enzymatic Reaction: Acetylcholinesterase (AChE) hydrolyzes the substrate analogue, acetylthiocholine (ATCh), to produce thiocholine and acetate.[10]

  • Chromogenic Reaction: The resulting thiocholine, a thiol compound, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). This reaction cleaves the disulfide bond of DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[10][13]

  • Detection: The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and thus to the AChE activity. This intensity is quantified by measuring the absorbance at a wavelength of 412 nm.[10][13][14]

When an inhibitor like 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is present, it reduces the rate of AChE-catalyzed hydrolysis of ATCh, leading to a decreased rate of yellow color formation.[10]

Ellman_Reaction cluster_enzymatic Enzymatic Hydrolysis cluster_colorimetric Colorimetric Reaction cluster_detection Detection ATCh Acetylthiocholine (ATCh) (Substrate) AChE AChE ATCh->AChE Thiocholine Thiocholine Thiocholine_ref Thiocholine Thiocholine->Thiocholine_ref AChE->Thiocholine Hydrolysis DTNB DTNB (Ellman's Reagent, Colorless) TNB TNB²⁻ (Yellow Product) DTNB->TNB Reaction Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Thiocholine_ref->DTNB

Figure 1. Reaction pathway of the Ellman's method for AChE activity.

Materials and Reagents

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel), lyophilized powder.

  • Test Compound: 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol.

  • Reference Inhibitor: Donepezil or Galantamine (for positive control).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Solvent: Dimethyl sulfoxide (DMSO), ACS grade.

  • Equipment:

    • 96-well flat-bottom microplates.

    • Multichannel pipette.

    • Microplate reader capable of kinetic measurements at 412 nm.

    • Incubator set to 37°C (optional, for endpoint assays).

Experimental Protocols

Protocol 1: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor.[15] It represents the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16]

A. Reagent Preparation:

  • Assay Buffer (0.1 M Phosphate Buffer, pH 8.0): Prepare and adjust pH accurately. This pH is optimal for AChE activity and the reaction of thiocholine with DTNB.

  • AChE Solution (0.25 U/mL): Reconstitute lyophilized AChE in assay buffer to a stock concentration. Further dilute to the working concentration of 0.25 U/mL. Expert Tip: Prepare fresh daily and keep on ice to maintain enzymatic activity.

  • ATCh Substrate Solution (10 mM): Dissolve ATCh in assay buffer. Note: Thiol groups can be unstable; prepare this solution immediately before use.

  • DTNB Solution (3 mM): Dissolve DTNB in assay buffer.

  • Test Compound Stock (10 mM): Dissolve 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol in 100% DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the test compound (e.g., from 100 µM to 0.01 µM) in assay buffer. Ensure the final DMSO concentration in the well remains constant and below 1% to avoid solvent-induced enzyme inhibition.

B. Assay Procedure (96-Well Plate):

  • Plate Setup: Design the plate layout to include wells for Blanks, Negative Controls (100% activity), and various concentrations of the Test Compound.

  • Add Reagents: In each well, add the components in the following order:

    • 125 µL of Assay Buffer.

    • 25 µL of AChE solution (or 25 µL of buffer for Blank wells).

    • 25 µL of the appropriate Test Compound dilution (or buffer with the same DMSO percentage for Negative Control wells).

  • Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Add DTNB: Add 50 µL of DTNB solution to all wells.

  • Initiate Reaction: Add 25 µL of ATCh substrate solution to all wells to start the reaction. The total volume is 250 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.[10][14] The rate of the reaction (V) is the slope of the linear portion of the absorbance vs. time curve (mOD/min).

C. Data Analysis for IC₅₀:

  • Calculate Reaction Rates: Determine the reaction rate (V) for each well from the kinetic data.

  • Calculate Percentage Inhibition: Use the following formula:[10] % Inhibition = [ (V_control - V_test) / V_control ] * 100

    • V_control is the rate of the Negative Control (no inhibitor).

    • V_test is the rate in the presence of the test compound.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

ComponentBlank (µL)Negative Control (µL)Test Compound (µL)
Assay Buffer150125125
AChE Solution02525
Test Compound / Vehicle252525
Pre-incubation15 min15 min15 min
DTNB Solution505050
ATCh Solution252525
Total Volume 250 250 250
Table 1. Pipetting scheme for the IC₅₀ determination assay.
Protocol 2: Enzyme Kinetic Studies for Mechanism of Inhibition

To understand how the compound inhibits the enzyme, kinetic studies are performed. By varying the concentrations of both the substrate (ATCh) and the inhibitor, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is visualized using a Lineweaver-Burk (double reciprocal) plot.[17][18]

A. Experimental Design:

  • Perform the assay as described in Protocol 1.

  • Use a range of fixed concentrations of the test compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, vary the substrate (ATCh) concentration across a wide range (e.g., 0.1 x Kₘ to 10 x Kₘ).

B. Data Analysis:

  • For each inhibitor concentration, calculate the reaction velocity (V) at each substrate concentration [S].

  • Create a Lineweaver-Burk plot by graphing 1/V versus 1/[S].

  • Analyze the changes in the Vₘₐₓ (y-intercept, 1/Vₘₐₓ) and Kₘ (x-intercept, -1/Kₘ) in the presence of the inhibitor compared to the control (no inhibitor).[19][20]

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

  • Mixed Inhibition: Lines intersect in the second quadrant (both Vₘₐₓ and Kₘ change).

Figure 2. Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

Experimental Workflow Summary

workflow cluster_analysis Data Analysis prep Reagent Preparation (Buffer, Enzyme, Substrate, DTNB, Inhibitor) plate Plate Setup in 96-Well Format (Blanks, Controls, Test Concentrations) prep->plate incubate Add Reagents & Pre-incubate (Enzyme + Inhibitor) plate->incubate start Initiate Reaction (Add Substrate ATCh) incubate->start read Kinetic Measurement (Absorbance at 412 nm over time) start->read calc_rate Calculate Reaction Rates (V) read->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib plot_lb Plot Lineweaver-Burk Determine Inhibition Mechanism calc_rate->plot_lb plot_ic50 Plot Dose-Response Curve Determine IC₅₀ calc_inhib->plot_ic50

Figure 3. High-level workflow for AChE inhibition assay and data analysis.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for characterizing the inhibitory activity of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol against acetylcholinesterase. By following these protocols, researchers can reliably determine the compound's potency (IC₅₀) and elucidate its kinetic mechanism of action. These findings are critical first steps in the drug discovery pipeline, providing the necessary data to justify further investigation, including structure-activity relationship (SAR) studies, selectivity profiling against butyrylcholinesterase (BuChE), and advancement into cell-based and in vivo models of neurodegenerative disease.

References

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central. Available at: [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]

  • Acetylcholinesterase inhibitor. Wikipedia. Available at: [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central. Available at: [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MCAT Pro. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. MDPI. Available at: [Link]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. PubMed. Available at: [Link]

  • New Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. Available at: [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central. Available at: [Link]

  • Lineweaver–Burk plot. Wikipedia. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. Available at: [Link]

  • Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. Frontiers in Pharmacology. Available at: [Link]

  • Mechanism of action of acetylcholinesterase inhibitors. MedLink Neurology. Available at: [Link]

  • Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • AChE activity assay by Ellman method. ResearchGate. Available at: [Link]

  • Acetylcholinesterase: Mechanism of Catalysis and Inhibition. ResearchGate. Available at: [Link]

  • Cholinesterase as a Target for Drug Development in Alzheimer's Disease. PubMed. Available at: [Link]

  • Lineweaver-Burk Plot and Reversible Inhibition. YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. Available at: [Link]

  • Acetylcholinesterase and the Termination of Acetylcholine Action. NCBI Bookshelf. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]

  • Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Europe PMC. Available at: [Link]

  • measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Welcome to the technical support center for the synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to help you optimize your reaction outcomes, ensure the purity of your target molecule, and confidently interpret your analytical data.

Section 1: Understanding the Synthetic Landscape & Common Pitfalls

The synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol typically proceeds via one of two primary routes. The choice of route often dictates the likely byproduct profile.

Route A: N-alkylation of 1-(2-hydroxyethyl)piperazine with 3-fluorobenzyl halide. Route B: N-alkylation of piperazine with 3-fluorobenzyl halide, followed by reaction with 2-chloroethanol or ethylene oxide.

Each of these pathways presents unique challenges, primarily concerning selectivity and over-alkylation. This guide will address the byproducts arising from both routes.

Section 2: Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during your synthesis and analysis.

FAQ 1: What are the most common byproducts in the synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol?

The most frequently observed byproducts depend on the synthetic route chosen. However, some are common to piperazine chemistry.

For Route A & B (N-alkylation of a piperazine):

  • 1,4-bis(3-Fluorobenzyl)piperazine: This is the product of di-alkylation and is a major concern when using piperazine as the starting material (Route B). It arises because the initial product, 1-(3-fluorobenzyl)piperazine, is still nucleophilic and can react with another molecule of the 3-fluorobenzyl halide.

  • Unreacted Starting Materials: Incomplete reactions can leave residual piperazine, 1-(2-hydroxyethyl)piperazine, or 3-fluorobenzyl halide.

  • Quaternary Ammonium Salt: The tertiary amine product can undergo a subsequent alkylation to form a quaternary ammonium salt. This is more likely with highly reactive alkylating agents or at elevated temperatures.

Specifically for Route B (two-step from piperazine):

  • 1,4-bis(2-hydroxyethyl)piperazine: If the second step involves reacting with ethylene oxide or 2-chloroethanol, any remaining piperazine from the first step can react to form this di-substituted byproduct.[1][2][3]

Visualization of Primary Byproduct Formation (Route B):

Byproduct_Formation cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ethoxylation Piperazine Piperazine Desired_Intermediate 1-(3-Fluorobenzyl)piperazine Piperazine->Desired_Intermediate Desired Reaction 3-Fluorobenzyl Halide (1 eq) 3-Fluorobenzyl Halide (1 eq) Di-alkylation_Byproduct 1,4-bis(3-Fluorobenzyl)piperazine Desired_Intermediate->Di-alkylation_Byproduct Side Reaction (+ 3-Fluorobenzyl Halide) Final_Product 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol Desired_Intermediate->Final_Product Desired Reaction Ethylene_Oxide Ethylene Oxide / 2-Chloroethanol Ethylene_Oxide->Final_Product Di-hydroxyethyl_Byproduct 1,4-bis(2-hydroxyethyl)piperazine Ethylene_Oxide->Di-hydroxyethyl_Byproduct Unreacted_Piperazine Unreacted Piperazine (from Step 1) Unreacted_Piperazine->Di-hydroxyethyl_Byproduct Side Reaction

Caption: Common byproduct pathways in a two-step synthesis.

Troubleshooting 1: "My reaction produced a significant amount of a higher molecular weight impurity that is less polar than my product. What is it likely to be?"

Answer: This is a classic sign of the formation of the di-alkylation byproduct, 1,4-bis(3-Fluorobenzyl)piperazine .

  • Causality: This byproduct arises when both nitrogen atoms of the piperazine ring are alkylated by the 3-fluorobenzyl halide. This is especially prevalent if you are using Route B and do not employ a sufficient excess of piperazine or if you are not using a mono-protected piperazine derivative. The mono-alkylated product is often more soluble in organic solvents and can remain in the reaction mixture, competing with the starting piperazine for the alkylating agent.

  • Identification:

    • TLC: The di-alkylated product will have a higher Rf value (be less polar) than the mono-alkylated product due to the absence of the N-H bond and the presence of two benzyl groups.

    • GC-MS: The mass spectrum will show a molecular ion peak corresponding to the mass of 1,4-bis(3-Fluorobenzyl)piperazine. The fragmentation pattern will likely show a prominent peak for the 3-fluorobenzyl cation.

    • HPLC: The di-alkylated product will have a longer retention time than the mono-alkylated product in reverse-phase HPLC.

  • Mitigation Protocol:

    • Use a Large Excess of Piperazine: Employing a 5-10 fold excess of piperazine will statistically favor mono-alkylation.

    • Utilize a Mono-Protected Piperazine: Starting with N-Boc-piperazine or another suitable mono-protected piperazine derivative ensures that only one nitrogen is available for alkylation. The protecting group can then be removed in a subsequent step.

    • Control Reaction Conditions: Add the 3-fluorobenzyl halide slowly to the reaction mixture containing the piperazine to maintain a high local concentration of the amine. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.

Troubleshooting 2: "My final product shows an additional peak in the HPLC with a similar UV spectrum. How can I identify it?"

Answer: This could be a number of impurities, but a common one is the 1,4-bis(2-hydroxyethyl)piperazine if you are using Route B and had unreacted piperazine carry over into the second step. Another possibility is a quaternary ammonium salt.

  • Causality:

    • 1,4-bis(2-hydroxyethyl)piperazine: If your initial N-alkylation was incomplete, the remaining piperazine will react with two equivalents of ethylene oxide or 2-chloroethanol in the second step.

    • Quaternary Ammonium Salt: The desired product, being a tertiary amine, can be further alkylated by the 3-fluorobenzyl halide to form a quaternary ammonium salt. This is more likely if there is an excess of the alkylating agent or if the reaction is run at high temperatures for an extended period.

  • Identification:

    • HPLC-MS: This is the most effective technique. The mass of the impurity will help to distinguish between the two possibilities. The quaternary salt will have a mass corresponding to the product plus a 3-fluorobenzyl group.

    • Solubility: Quaternary ammonium salts are generally highly polar and may have different solubility profiles compared to the desired product.

  • Purification Strategy:

    • Column Chromatography: A well-optimized silica gel column chromatography can effectively separate the desired product from both of these impurities. The quaternary salt, being highly polar, will likely have a very low Rf and may remain on the baseline.

    • Acid-Base Extraction: The desired product can be extracted into an acidic aqueous phase, leaving less basic impurities in the organic phase. Subsequent basification of the aqueous phase and extraction with an organic solvent can recover the purified product. The highly water-soluble quaternary salt may remain in the aqueous phase.

FAQ 2: How can I confirm the identity of my product and its byproducts using GC-MS?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying your product and its byproducts based on their retention times and fragmentation patterns.

  • Expected Fragmentation Patterns:

    • 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol (Product): The mass spectrum will likely show a molecular ion peak. Key fragments will arise from the cleavage of the C-C bond between the piperazine ring and the ethan-1-ol group, and the cleavage of the benzyl C-N bond. A prominent peak corresponding to the 3-fluorobenzyl cation is expected.

    • 1,4-bis(3-Fluorobenzyl)piperazine (Di-alkylation Byproduct): The mass spectrum will be characterized by a molecular ion peak and a very strong peak for the 3-fluorobenzyl cation. The piperazine ring may also fragment in a characteristic manner.[4]

    • 1-(3-Fluorobenzyl)piperazine (Intermediate): The mass spectrum will show a molecular ion peak and a base peak corresponding to the 3-fluorobenzyl cation.

Table 1: Hypothetical GC-MS Data for Key Compounds

CompoundHypothetical Retention Time (min)Key m/z values
1-(3-Fluorobenzyl)piperazine10.5M+, [M-C4H9N2]+, [C7H6F]+ (3-fluorobenzyl)
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol 12.2 M+, [M-CH2OH]+, [M-C2H4OH]+, [C7H6F]+
1,4-bis(3-Fluorobenzyl)piperazine15.8M+, [M-C7H6F]+, [C7H6F]+
1,4-bis(2-hydroxyethyl)piperazine9.8M+, [M-CH2OH]+, [M-C2H4OH]+

Note: Retention times are highly dependent on the specific GC column and method parameters.

Troubleshooting 3: "My reaction is complete, but the yield is low after purification. Where could my product be lost?"

Answer: Besides incomplete reactions and the formation of byproducts, product loss can occur during work-up and purification, especially if the product's properties are not fully considered.

  • Emulsion Formation during Extraction: Piperazine derivatives can act as surfactants, leading to the formation of stable emulsions during acid-base extractions. This can make phase separation difficult and lead to significant product loss.

    • Mitigation: Use of brine (saturated NaCl solution) to "salt out" the product and break emulsions. Centrifugation can also be effective on a smaller scale.

  • Product Adsorption on Silica Gel: The basic nitrogen atoms in your product can interact strongly with the acidic silica gel during column chromatography, leading to tailing and incomplete elution.

    • Mitigation: Pre-treat the silica gel with a small amount of a suitable amine, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.

  • Volatility: While the target molecule is not extremely volatile, some lower molecular weight starting materials or byproducts might be. Ensure that you are not losing product during solvent removal under reduced pressure, especially at elevated temperatures.

Experimental Workflow for a Robust Work-up:

Workup_Workflow Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction (e.g., with water or aq. NaHCO3) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extraction Aqueous_Phase Aqueous Phase (contains salts) Extraction->Aqueous_Phase Separate Organic_Phase Organic Phase (contains product and organic byproducts) Extraction->Organic_Phase Drying Dry Organic Phase (e.g., Na2SO4 or MgSO4) Organic_Phase->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Pure_Product Pure Product Purification->Pure_Product Waste Waste/Byproducts Purification->Waste

Caption: A generalized robust work-up and purification workflow.

Section 3: Stability and Storage

FAQ 3: How stable is 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol and how should it be stored?

Answer: N-benzylpiperazine derivatives are generally stable under normal laboratory conditions. However, they can be susceptible to degradation over time, especially if not stored properly.

  • Potential Degradation Pathways:

    • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. This can be accelerated by exposure to air and light.

    • N-dealkylation: While more common in metabolic pathways, N-debenzylation can occur under certain chemical conditions, leading to the formation of 1-(2-hydroxyethyl)piperazine.

  • Recommended Storage Conditions:

    • Short-term: Store in a tightly sealed container in a cool, dark place.

    • Long-term: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).

  • Stability Indicating HPLC Method: To assess the purity of a sample over time, a stability-indicating HPLC method is crucial. This is a validated method that can separate the active pharmaceutical ingredient (API) from its degradation products. Developing such a method typically involves forced degradation studies where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[5]

References

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide...[Link]

  • PubMed. (2007). Computational study of epoxy-amine reactions. [Link]

  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • Gee, P., et al. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(9), 802–807.
  • ResearchGate. (n.d.).
  • ACS Publications. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 2269-2314.
  • ResearchGate. (2008). (PDF) Toxicity from recreational use of 1-benzylpiperazine. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • VTechWorks. (n.d.). The reaction of ethylene oxide with some proteins, amino acids and vitamins. [Link]

  • National Center for Biotechnology Information. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • ChemRxiv. (2023). Postpolymerization Modifications of Poly(ethylene oxide) through C–H Functionalization. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

  • National Center for Biotechnology Information. (2017). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]

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  • Agency for Toxic Substances and Disease Registry. (n.d.). Ethylene oxide ([CH2]2O) A 1 Information and recommendations for first responders. [Link]

  • ResearchGate. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • PubMed. (1991). In vitro reaction of ethylene oxide with DNA and characterization of DNA adducts. [Link]

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Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Assays for 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Welcome to the technical support guide for researchers utilizing "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" and related fluorobenzylpiperazine derivatives in cell-based assays. This document provides in-depth, experien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" and related fluorobenzylpiperazine derivatives in cell-based assays. This document provides in-depth, experience-driven guidance to navigate common challenges, ensure data integrity, and interpret your results with confidence. Our approach is built on explaining the causal relationships behind experimental phenomena to empower you to design robust, self-validating studies.

Section 1: Foundational Knowledge & Pre-Assay Validation

Before initiating any cell viability experiment, it is crucial to understand the physicochemical properties of your test compound and its potential interactions with your assay system. Proactive validation can prevent misinterpretation of data and save significant resources.

Q1: What is "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" and what are its likely biological targets?

Answer: "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" belongs to the piperazine class of compounds. The piperazine ring is a common scaffold in medicinal chemistry, recognized for its prevalence in compounds targeting the central nervous system (CNS).[1][2] Many piperazine derivatives are known to exhibit antipsychotic, antidepressant, and anxiolytic properties, often through interaction with monoamine pathways.[1]

The presence of the fluorobenzyl group suggests a potential affinity for Sigma (σ) receptors .[3][4] Sigma receptors are membrane-bound proteins found in the central nervous system and various peripheral tissues.[5][6] They are implicated in a wide range of cellular functions and their modulation can impact cell survival pathways, making them a plausible target for compounds that affect cell viability.[6][7] Therefore, when observing a cytotoxic or cytostatic effect, it is reasonable to hypothesize that it may be mediated, at least in part, through interaction with sigma receptors or other CNS-related targets.

Q2: Before I start my viability assay, what critical parameters for my compound must I establish?

Answer: To ensure your experimental results are due to the biological activity of the compound and not experimental artifacts, you must first characterize the following:

  • Compound Solubility: Confirm the solubility of your compound in the chosen solvent (e.g., DMSO) and, more importantly, in your final cell culture medium. Precipitation of the compound can lead to inconsistent concentrations and may cause physical stress to the cells, confounding your results.[8]

  • Solvent Toxicity: Determine the highest concentration of your solvent (typically DMSO) that does not impact the viability of your specific cell line. For most cell lines, the final DMSO concentration should be kept below 0.5%, though some may be sensitive to concentrations as low as 0.3125%.[8][9] It is imperative to run a vehicle control experiment to establish this baseline.

  • Direct Assay Interference: Your compound may interfere directly with the assay's detection method. This is a critical and often overlooked source of error.[10][11] Compounds can possess intrinsic color or autofluorescence, which can artificially inflate or decrease the signal.[11][12] Furthermore, compounds with reducing properties can non-enzymatically convert tetrazolium salts (like MTT) to formazan, leading to a false-positive signal of cell viability.[10] A cell-free interference assay is essential to rule this out (see Protocol 2).

Section 2: General Troubleshooting for Cell Viability Assays

These issues are common to most plate-based cellular assays and are often the first place to look when encountering data variability.

Q3: My replicate wells show high variability. What are the common causes and solutions?

Answer: High variability within replicates undermines the statistical power of your experiment. The root causes are often related to inconsistent well-to-well conditions.

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary culprit. Ensure you thoroughly mix your cell suspension before and during plating.[13]

  • Pipetting Inaccuracy: Small volume errors are magnified in 96- or 384-well plates. Ensure your pipettes are calibrated and use consistent, slow pipetting techniques. When adding reagents, dispense them against the side of the well to avoid disturbing the cell monolayer.[13]

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature changes, leading to altered cell growth and inconsistent results.[8] To mitigate this, a best practice is to fill the perimeter wells with sterile PBS or media without cells and not use them for data collection.[8]

  • Cell Clumping: For adherent cells, ensure single-cell suspension after trypsinization. For suspension cells, ensure they do not form large aggregates.

Q4: My results are not reproducible between experiments. What should I check?

Answer: Lack of inter-experiment reproducibility points to systemic variables that change over time.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[14][15] High-passage cells can undergo phenotypic drift. A healthy culture should have a viability of 80-95%.[12]

  • Reagent Preparation and Storage: Prepare fresh reagents when possible. Avoid repeated freeze-thaw cycles of stock solutions.[14]

  • Standardized Timelines: The timing of cell seeding, compound treatment, and assay reagent addition must be kept consistent across all experiments to ensure comparable results.[8]

Section 3: Assay-Specific Troubleshooting (Focus on MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[16][17] It is susceptible to specific artifacts.

Q5: My absorbance readings are too low in my MTT assay. What's wrong?

Answer: Low absorbance indicates insufficient formazan production. This can stem from several factors:

  • Low Cell Density: The number of viable cells may be too low to generate a strong signal. It is critical to determine the optimal cell seeding density where absorbance is linear with cell number (see Protocol 1).[8][18]

  • Insufficient Incubation Time: The conversion of MTT to formazan is an enzymatic process that requires time. An incubation period of 1 to 4 hours is typical, but this may need optimization for your specific cell line.[10]

  • Compound-Induced Cytostasis: Your compound may not be killing the cells (cytotoxic) but rather halting their proliferation (cytostatic). The MTT assay reflects metabolic activity, which can decrease in non-proliferating cells.[16] Consider a direct cell counting method (e.g., Trypan Blue) to distinguish between these two effects.

  • Nutrient Depletion: If cells are cultured for too long or at too high a density, depletion of glucose from the medium can lead to decreased metabolic activity and, consequently, lower MTT reduction.[19]

Q6: I'm seeing high background absorbance in my control wells. Why?

Answer: High background can mask the true signal and is often caused by external factors.

  • Microbial Contamination: Bacteria or yeast can reduce MTT, leading to a false-positive signal.[8] Always inspect your plates microscopically for signs of contamination.

  • Media Component Interference: Phenol red, a common pH indicator in cell culture media, can interfere with absorbance readings.[8] Switching to a phenol red-free medium during the MTT incubation step is a reliable solution.[8] Components in serum can also sometimes interfere with the assay.[8]

  • Compound Interference: As mentioned in Q2, the test compound itself might be reducing the MTT reagent. This must be checked in a cell-free system.[10]

Q7: The observed cytotoxicity doesn't match cell morphology. The MTT assay shows high cell death, but under the microscope, the cells look fine. What could be happening?

Answer: This is a classic sign of direct compound interference with cellular metabolism. The compound may be inhibiting the mitochondrial dehydrogenase enzymes responsible for reducing MTT without necessarily killing the cell.[17] In this scenario, the MTT assay is not a reliable measure of viability. It is crucial to validate your results with an alternative assay that measures a different aspect of cell health, such as:

  • ATP-based assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP as an indicator of metabolically active cells.

  • Membrane integrity assays (e.g., LDH release or Trypan Blue exclusion): Measure the leakage of cytoplasmic enzymes or the uptake of membrane-impermeable dyes to quantify cell death.[12]

Section 4: Protocols & Workflows
Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell concentration that results in a linear relationship between cell number and assay signal within the experimental timeframe.

  • Prepare Cell Suspension: Harvest and count cells that are in their logarithmic growth phase. Prepare a stock suspension and create a series of two-fold serial dilutions.

  • Seed Plate: In a 96-well plate, seed cells at a range of densities (e.g., from 1,000 to 100,000 cells/well). Include blank wells with media only.[8]

  • Incubate: Incubate the plate for the planned duration of your experiment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay (e.g., MTT) according to the standard protocol.

  • Analyze Data: Plot the assay signal (e.g., absorbance) against the number of cells seeded. The optimal seeding density for your experiments will be in the linear range of this curve.[18][20]

Protocol 2: Assessing Compound Interference in a Cell-Free System

Objective: To determine if "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" directly interacts with the assay reagents.

  • Prepare Plate: In a 96-well plate, add the same volume of cell culture medium (without cells) to each well.

  • Add Compound: Add your compound at the same concentrations used in your cellular experiments. Include vehicle-only and media-only controls.

  • Add Assay Reagent: Add the viability assay reagent (e.g., MTT solution) to all wells.

  • Incubate and Read: Incubate the plate for the same duration as in your cellular assay and then read the signal (e.g., absorbance).

  • Analyze: If the wells containing your compound show a signal significantly different from the vehicle control, this indicates direct interference.[10]

Protocol 3: Standard MTT Assay Workflow for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]

  • Compound Treatment: Carefully remove the culture medium and replace it with fresh medium containing various concentrations of your test compound. Include appropriate vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24-72 hours).[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker.

  • Read Absorbance: Measure the absorbance at a wavelength appropriate for formazan (typically 570 nm).

Section 5: Data Interpretation & Summary
Data Summary Table
Observed Problem Potential Cause(s) Recommended Solution(s)
High variability in replicatesUneven cell seeding, pipetting errors, edge effects.Mix cell suspension thoroughly, use proper pipetting technique, avoid using outer wells of the plate.[8][13]
Poor inter-experiment reproducibilityInconsistent cell health/passage, reagent variability.Use cells at a consistent passage number and log growth phase; prepare fresh reagents.[14]
Low signal/absorbanceToo few cells, insufficient incubation time, cytostatic effect.Optimize cell seeding density; perform a time-course experiment; use a direct cell counting method to confirm cytotoxicity.[8]
High background signalMicrobial contamination, media interference (phenol red), compound interference.Check for contamination; use phenol red-free media; perform a cell-free interference assay.[8][10]
Mismatch between assay and morphologyCompound inhibits metabolic enzymes without killing cells.Validate results with an orthogonal assay (e.g., measuring ATP levels or membrane integrity).[12]
Section 6: Visual Diagrams
Troubleshooting Decision Tree

G start Inconsistent Viability Data q1 High Variability within Replicates? start->q1 Yes q2 Poor Reproducibility between Experiments? start->q2 No sol1 Check Seeding Density Review Pipetting Avoid Edge Effects q1->sol1 q3 Signal Issues (Low or High Background)? q2->q3 No sol2 Standardize Cell Passage Use Fresh Reagents Fix Incubation Times q2->sol2 Yes q4 Data Mismatch with Morphology? q3->q4 No sol3 Optimize Cell Number & Time Check for Contamination Run Cell-Free Controls q3->sol3 Yes sol4 Compound is likely interfering with assay mechanism. q4->sol4 Yes sol5 Validate with Orthogonal Assay (e.g., ATP or LDH) sol4->sol5

Caption: A decision tree to guide troubleshooting efforts for cell viability assays.

Experimental Workflow for Compound Validation

G cluster_0 Phase 1: Pre-Assay Validation cluster_1 Phase 2: Assay Optimization cluster_2 Phase 3: Definitive Experiment P1_1 Determine Compound Solubility in Media P1_2 Establish Max Solvent (DMSO) Tolerance P1_1->P1_2 P1_3 Cell-Free Assay Interference Test P1_2->P1_3 P2_1 Optimize Cell Seeding Density P1_3->P2_1 P2_2 Optimize Compound Incubation Time P2_1->P2_2 P3_1 Perform Viability Assay with Dose-Response P2_2->P3_1 P3_2 Validate Hits with Orthogonal Assay P3_1->P3_2 End Validated Results P3_2->End Final Data

Caption: A phased workflow for validating and running cell viability experiments.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581–6591.
  • Stolc S. (1993). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceskoslovenska farmacie, 42(3), 131–135.
  • Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Medical & Pharmaceutical Sciences, 8(4), 93.
  • Ishiwata, K., et al. (2000). Synthesis and evaluation of 11C- and 18F-labeled 1-[2-(4-alkoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazines as sigma receptor ligands for positron emission tomography studies. Nuclear medicine and biology, 27(5), 451–459.
  • Contreras, J. M., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta crystallographica. Section E, Structure reports online, 67(Pt 7), o1708.
  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell chemical biology, 28(3), 273–284.
  • da Silva Gasque, K. C., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian archives of biology and technology, 57(1), 38-43.
  • Hafner, M., et al. (2016). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 8(2), 75–93.
  • Wang, P., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12827.
  • Fiebich, B. L., et al. (2014). Nitric oxide/cyclic GMP signaling regulates motility of a microglial cell line and primary microglia in vitro.
  • de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 599–613.
  • Fujimura, K., et al. (1997). Synthesis, Structure and Quantitative Structure-Activity Relationships of Sigma Receptor Ligands, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl) Piperazines. Bioorganic & medicinal chemistry, 5(8), 1675–1683.
  • Singh, K., et al. (2018). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 9(10), 4038-4051.
  • Checchia, P., et al. (2020). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules (Basel, Switzerland), 25(24), 5948.
  • Kumar, R., et al. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 368-382.
  • Reddit user discussion. (2023, December 18). struggling with MTT assay. r/labrats. Retrieved from [Link]

  • Bures, M., et al. (2017). N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • National Center for Biotechnology Information. (2006). 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine.
  • Nelson, K. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of medicinal chemistry, 66(21), 14493–14501.
  • Helleday, T., et al. (2012, January 11). Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Promega Connections.
  • Vistica, D. T., et al. (1991). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Journal of immunological methods, 139(1), 79–88.
  • Lewis, D., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & medicinal chemistry letters, 13(7), 1385–1389.
  • Sharma, R., & Kumar, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Zare, F., et al. (2025). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Journal of Advanced Medical Sciences and Applied Technologies, 11(3), 114-121.
  • Stockert, J. C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta histochemica, 120(3), 159–167.
  • Bonke, E. (2018, November 19). From cell seeding to analysis - Getting the best out of your cell-based assay [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluorobenzylpiperazine Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of fluorobenzylpiperazine derivatives. This resource is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of fluorobenzylpiperazine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the common challenges associated with the N-alkylation of piperazine with fluorobenzyl halides. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A1: The most common high molecular weight byproduct is the N,N'-bis(fluorobenzyl)piperazine, resulting from a dialkylation side reaction.

Causality & Mechanism: Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic. The initial desired reaction is the mono-N-alkylation to form your product. However, this product, 1-(fluorobenzyl)piperazine, still contains a secondary amine, which can compete with the starting piperazine and react with a second molecule of the fluorobenzyl halide. This leads to the undesired dialkylated product. The illicit synthesis of benzylpiperazine (BZP) often results in the formation of the impure by-product dibenzylpiperazine (DBZP), highlighting the prevalence of this side reaction.[1]

The reaction pathway and the competing side reaction are illustrated below.

G Piperazine Piperazine MonoAlk Desired Product (1-Fluorobenzylpiperazine) Piperazine->MonoAlk  k1 (Fast) FBnCl_1 Fluorobenzyl Chloride FBnCl_1->MonoAlk FBnCl_2 Fluorobenzyl Chloride DiAlk Side Product (1,4-bis(fluorobenzyl)piperazine) FBnCl_2->DiAlk MonoAlk->DiAlk  k2 (Slower) HCl_1 HCl HCl_2 HCl

Caption: Competing reaction pathways in piperazine alkylation.

Troubleshooting & Mitigation Strategies:

The key to preventing dialkylation is to favor the initial reaction (rate k1) over the subsequent reaction (rate k2). This can be achieved through several field-proven methods.[2]

StrategyPrincipleAdvantagesDisadvantages
Use Large Excess of Piperazine Statistical ProbabilitySimple, one-pot reaction; avoids protection/deprotection steps.Requires removal of large amounts of excess starting material; may not be atom-economical for large-scale synthesis.
Use of a Protecting Group Selective BlockingVery clean reaction, high yield of mono-alkylated product.[2]Adds two steps to the synthesis (protection and deprotection); requires careful selection of a protecting group compatible with downstream steps.
Controlled Addition Kinetic ControlCan be implemented with standard lab equipment; reduces localized high concentrations of the alkylating agent.May require longer reaction times; effectiveness depends on the relative reactivity of starting material vs. product.
In-situ Monoprotonation Reactivity AttenuationOne-pot, inexpensive method using piperazine salts.[3]The monoprotonated piperazine is less nucleophilic, potentially requiring harsher conditions or catalysts to drive the reaction.[2]

Experimental Protocol: Minimizing Dialkylation using Excess Piperazine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add piperazine (5-10 equivalents) and a suitable solvent (e.g., acetonitrile, ethanol, or isopropanol).

  • Dissolution: Stir the mixture until the piperazine is fully dissolved. You may need to warm the mixture slightly.

  • Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents). This will neutralize the HCl generated during the reaction.

  • Addition of Alkylating Agent: Add the fluorobenzyl chloride (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the fluorobenzyl chloride is consumed, cool the reaction to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and piperazine salts. The organic layer can then be dried and concentrated. Further purification by flash column chromatography may be necessary.

Q2: I'm observing a byproduct with a mass corresponding to the loss of the halogen from my fluorobenzyl starting material. What's happening?

A2: You are likely observing a dehalogenation side reaction, resulting in the formation of a benzylpiperazine derivative or toluene.

Causality & Mechanism: Dehalogenation is the replacement of a halogen atom with a hydrogen atom.[4] In the context of your synthesis, this can occur on the fluorobenzyl halide starting material or, if using a palladium-catalyzed cross-coupling reaction, on the product. The mechanism can be complex, involving radical intermediates or the formation of organometallic species that are subsequently protonated.[5][6]

  • Reductive Cleavage: Trace metals (from reagents or spatulas) or certain reaction conditions can facilitate a reductive cleavage of the C-X bond. Reagents like zinc dust are known to cause dehalogenation.[7]

  • Protonolysis: In some catalytic cycles, particularly with palladium, a proton source in the reaction mixture can protonate the aryl-metal intermediate, leading to the replacement of the halogen with hydrogen.[6]

G cluster_main Troubleshooting Dehalogenation Start Dehalogenation Observed? CheckReagents Analyze Reagents for Metal Impurities (ICP-MS) Start->CheckReagents Yes CheckAtmosphere Ensure Rigorous Inert Atmosphere (N₂/Ar) Start->CheckAtmosphere Yes PurifySM Purify Starting Materials CheckReagents->PurifySM CheckSolvent Use Anhydrous, Degassed Solvent CheckAtmosphere->CheckSolvent ChangeBase Switch to a Non-Reducing, Hindered Base (e.g., DBU, Proton Sponge) End Problem Resolved ChangeBase->End CheckSolvent->ChangeBase PurifySM->ChangeBase

Caption: Workflow for troubleshooting dehalogenation side reactions.

Troubleshooting & Mitigation Strategies:

  • Ensure Inert Conditions: Use standard Schlenk line or glovebox techniques to thoroughly degas your solvent and maintain a strictly inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen, which can participate in radical pathways.

  • Use High-Purity Reagents: Ensure your solvent is anhydrous and your reagents are of high purity to avoid sources of protons or catalytic metal impurities.

  • Optimize the Base: If using a strong, reducing base, consider switching to a non-nucleophilic, non-reducing organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like Cs₂CO₃.

  • Avoid Reductive Conditions: Be mindful of any reagents that can act as reductants. If the reaction is part of a larger sequence, ensure no reducing agents are carried over.

Q3: How can I confirm the identity and quantity of these side products in my reaction mixture?

A3: A combination of chromatographic and spectrometric techniques is the gold standard for identifying and quantifying impurities.

Analytical Strategy:

  • Initial Assessment (TLC): Thin-Layer Chromatography is a rapid and inexpensive way to visualize the progress of your reaction. The dialkylated product, being less polar than the mono-alkylated product, will have a higher Rf value. Unreacted piperazine will typically remain at the baseline.

  • Identification (LC-MS): Liquid Chromatography-Mass Spectrometry is the most powerful tool for unambiguous identification. You can directly observe the molecular ions corresponding to your starting materials, desired product, and suspected byproducts (e.g., dialkylated, dehalogenated species).

  • Quantification (HPLC-UV/ELSD or qNMR):

    • HPLC-UV: High-Performance Liquid Chromatography with a UV detector is excellent for quantification. Since simple piperazine derivatives may have weak UV absorbance, you may need to monitor at low wavelengths (e.g., 205-220 nm). For trace analysis, pre-column derivatization with an agent like dansyl chloride can be employed to attach a strong chromophore.[8]

    • HPLC-ELSD: An Evaporative Light-Scattering Detector can be used for quantification if your compounds lack a chromophore.

    • qNMR: Quantitative Nuclear Magnetic Resonance spectroscopy can be used to determine the relative ratios of components in the final mixture by integrating distinct peaks corresponding to each species.

A review of analytical methods for piperazine highlights various chromatographic techniques including HPLC, GC, and LC-MS as effective for its estimation.

Q4: What is the most effective way to purify my desired mono-fluorobenzylpiperazine derivative?

A4: Flash column chromatography is the most common and effective method for laboratory-scale purification. For larger scales, acid-base extraction or crystallization can be highly effective.

Purification Strategy Selection:

  • Flash Column Chromatography: This is the most versatile technique. The polarity difference between the mono- and di-substituted products is usually sufficient for good separation.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol, often with a small amount of ammonium hydroxide to prevent peak tailing) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.

  • Acid-Base Extraction: This method leverages the difference in basicity between the mono- and di-alkylated products. The mono-alkylated product, with its free secondary amine, is a stronger base than the di-alkylated product, which only has two tertiary amines.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a stoichiometric amount of dilute aqueous acid (e.g., 1M HCl). The more basic mono-alkylated product will be preferentially protonated and move to the aqueous layer.

    • Separate the layers. The organic layer will contain the less basic dialkylated product.

    • Basify the aqueous layer with NaOH or NaHCO₃ and extract with an organic solvent to recover the pure, free-based mono-alkylated product.[2]

  • Crystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing small amounts of impurities.

References
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  • MacMillan, D. W. C., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10289-10300. [Link]

  • Science.gov. piperazines: Topics by Science.gov. [Link]

  • Wang, Y., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(2), 245-252. [Link]

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Optimization

Technical Support Center: Analytical Method Development for 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Here is the technical support center for the analytical method development of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol". Introduction Welcome to the technical support guide for 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the analytical method development of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol".

Introduction

Welcome to the technical support guide for 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to streamline your analytical method development process. This guide is structured to anticipate the challenges you might face and to offer robust, scientifically-grounded solutions. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively. The methodologies described herein are designed to be self-validating, aligning with the principles of scientific integrity and regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Physicochemical Properties & Initial Analytical Considerations

Understanding the physicochemical properties of your analyte is the foundation of logical method development.[6] 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is a piperazine derivative with structural features that dictate its analytical behavior.

PropertyValue / ObservationAnalytical Implication
Molecular Formula C₁₃H₁₉FN₂O---
Molecular Weight 238.30 g/mol ---
Structure Contains a piperazine ring, a fluorobenzyl group, and a primary alcohol.The piperazine moiety imparts basicity, potentially leading to peak tailing on silica-based HPLC columns. The fluorobenzyl group provides a strong chromophore for UV detection. The hydroxyl group increases polarity.
Predicted pKa The two nitrogen atoms in the piperazine ring are basic. Estimated pKa values are likely in the range of 7.5-9.5 and 3.5-5.5.The compound's charge state is highly dependent on pH. Mobile phase pH control is critical for consistent retention and good peak shape.
UV Absorbance The fluorobenzyl group is expected to have a UV λmax around 250-270 nm.A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength experimentally.
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions.Standard diluents for HPLC analysis should be suitable. Ensure the diluent is compatible with the mobile phase to avoid peak distortion.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial stages of method development for piperazine-containing compounds.

Q1: What is the recommended starting point for an HPLC method?

A1: A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most logical starting point due to the compound's moderate polarity.[6] The key is to manage the basicity of the piperazine nitrogens to prevent undesirable interactions with residual silanols on the column packing.

Here is a recommended set of starting conditions:

ParameterRecommended Starting ConditionRationale
Column L1: C18, 4.6 x 150 mm, 5 µmA general-purpose column that provides good retention for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH 3.0A low pH ensures that the piperazine nitrogens are protonated, leading to a single ionic species and minimizing silanol interactions, which improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential in early development to elute the main peak and any potential impurities or degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection PDA/UV at 260 nmAllows for peak purity assessment and determination of the optimal wavelength. A starting point of 260 nm is based on the fluorobenzyl chromophore.
Injection Vol. 10 µLA typical volume that can be adjusted based on analyte concentration and sensitivity.

Q2: My peak is tailing significantly. How can I improve the peak shape?

A2: Peak tailing for basic compounds like this is a classic issue caused by secondary interactions between the protonated amine groups and deprotonated (anionic) residual silanols on the silica-based column packing. Here are several effective strategies to mitigate this:

  • Lower the Mobile Phase pH: Operating at a pH between 2.5 and 3.5 fully protonates the analyte and suppresses the ionization of silanols, minimizing the unwanted interaction.

  • Use a High-Purity, End-Capped Column: Modern columns (e.g., those with "B," "AQ," or "Shield" technologies) have a lower concentration of residual silanols and are more effectively end-capped, making them more suitable for basic compounds.

  • Add a Competing Base: Incorporating a small amount of an amine modifier like triethylamine (TEA) at 0.1% (v/v) into the mobile phase can be effective.[7] The TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from these interactions.

  • Consider a Phenyl or Cyano Column: If a C18 column does not provide the desired selectivity or peak shape, changing the stationary phase chemistry can be beneficial.[7] A phenyl column, for instance, offers different selectivity through pi-pi interactions with the aromatic ring of your analyte.

Q3: Is Gas Chromatography (GC) a suitable technique for this analyte?

A3: While possible, GC is generally not the primary recommended technique for this compound. The molecule has a relatively high molecular weight and contains polar functional groups (amines and alcohol), which can lead to low volatility.[8][9][10] Successful GC analysis would likely require derivatization to increase volatility and thermal stability, adding complexity to the sample preparation process. HPLC is more direct and better suited for this type of pharmaceutical compound.

Q4: What are the most likely degradation pathways for this molecule?

A4: Based on the structure, the most probable degradation pathways involve the piperazine ring and the benzylic position. Forced degradation studies are essential to confirm these pathways and ensure your method is stability-indicating.[7][11][12]

  • Oxidation: The tertiary amines in the piperazine ring are susceptible to oxidation, which can form N-oxides. This is a very common degradation pathway for piperazine-containing drugs.[7][13][14]

  • Acid/Base Hydrolysis: The molecule is generally stable against hydrolysis, but extreme pH and high temperatures could potentially cleave the benzyl-piperazine bond, though this is less likely.

  • Thermal Degradation: At elevated temperatures, various fragmentation patterns could emerge. Piperazine itself can undergo thermal degradation.[15]

  • Photolytic Degradation: The aromatic ring suggests potential sensitivity to light. Photolytic stress studies should be performed by exposing a solution of the compound to UV and visible light as per ICH Q1B guidelines.

Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Q5: I'm seeing inconsistent or drifting retention times. What is the cause?

A5: Drifting retention times are a clear indicator of an unstable chromatographic system. The root cause often lies in the mobile phase or the column itself.

  • Cause & Solution 1: Insufficient Column Equilibration.

    • Explanation: Gradient methods require the column to be fully re-equilibrated to the initial mobile phase composition before the next injection. Insufficient equilibration time will cause the retention time to shift, usually to earlier times.

    • Action: Ensure your equilibration time is at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this translates to about 15-20 minutes.

  • Cause & Solution 2: Mobile Phase pH Instability.

    • Explanation: If you are operating near the pKa of your buffer or analyte without adequate buffering capacity, small changes in the mobile phase composition can lead to significant pH shifts, altering retention.

    • Action: Use a buffer concentration of at least 10-25 mM. Ensure the operating pH is at least 1.5-2 pH units away from the buffer's pKa for maximum buffering capacity.

  • Cause & Solution 3: Column Temperature Fluctuation.

    • Explanation: Retention time is sensitive to temperature. Relying on ambient room temperature, which can fluctuate, will lead to inconsistent results.

    • Action: Always use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30 °C or 35 °C) for stable performance.

Q6: My method was working, but now I see a new impurity peak co-eluting with my main peak. What should I do?

A6: This indicates that your method lacks the necessary specificity for all potential impurities, which may have arisen from a new batch of material or sample degradation. The goal is to modify the method to resolve these peaks.

  • Step 1: Adjust Organic Modifier Percentage.

    • Action: If using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile). This will increase the retention time of all components and may provide the necessary resolution.

  • Step 2: Change the Organic Modifier.

    • Action: Substitute acetonitrile with methanol or vice-versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

  • Step 3: Modify the Mobile Phase pH.

    • Action: A small change in pH (e.g., from 3.0 to 2.8 or 3.2) can alter the ionization state of the analyte or impurity, potentially leading to separation.

  • Step 4: Switch to a Gradient Method.

    • Action: If you are using an isocratic method, developing a shallow gradient can often provide the resolution needed to separate closely eluting peaks.[7]

Q7: I am observing carryover; a small peak appears in my blank injection after running a standard. How do I resolve this?

A7: Carryover is caused by remnants of the analyte from a previous injection adsorbing somewhere in the system (injector, column, detector).

  • Cause & Solution 1: Strong Sample Diluent.

    • Explanation: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 5% Acetonitrile), it can cause issues.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.

  • Cause & Solution 2: Adsorption in the Injector/Autosampler.

    • Explanation: Basic compounds can adsorb to metal or plastic surfaces in the sample flow path.

    • Action: Optimize your autosampler's needle wash program. Use a strong, acidic wash solvent (e.g., a mixture of acetonitrile, isopropanol, and water with 0.1% acid) to effectively clean the needle and injection port between runs.

Visualizations & Protocols

Method Development Workflow

The following diagram outlines a logical workflow for developing a robust, stability-indicating analytical method.

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) physchem Assess Physicochemical Properties (pKa, logP, UV Spectra) start->physchem screening Initial Method Screening (Column, Mobile Phase) physchem->screening optimization Method Optimization (pH, Gradient, Temperature) screening->optimization forced_deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) optimization->forced_deg specificity Evaluate Specificity & Peak Purity forced_deg->specificity specificity->optimization Resolution Inadequate validation Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) specificity->validation Resolution Adequate end_node Final Validated Method validation->end_node

Caption: A typical workflow for analytical method development and validation.

Troubleshooting Poor Peak Shape

This flowchart provides a decision-making process for addressing peak asymmetry issues.

PeakShapeTroubleshooting start Problem: Poor Peak Shape (Tailing or Fronting) check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->lower_ph No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes evaluate Re-evaluate Peak Shape lower_ph->evaluate switch_column Action: Switch to a Modern Column (e.g., C18 with low silanol activity) check_column->switch_column No check_modifier Is an Amine Modifier Used? check_column->check_modifier Yes switch_column->evaluate add_modifier Action: Add 0.1% Triethylamine (TEA) to Mobile Phase check_modifier->add_modifier No check_modifier->evaluate Yes (Consider different column chemistry) add_modifier->evaluate success Problem Resolved evaluate->success

Caption: A troubleshooting decision tree for poor HPLC peak shape.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity and stability-indicating nature of the analytical method, in accordance with ICH guideline Q1A(R2).

Materials:

  • 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Mobile phase solvents and buffers

  • Class A volumetric flasks

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Perform Stress Conditions: For each condition, prepare a sample and a corresponding blank (containing only the stress reagent). Aim for 5-20% degradation.

Stress ConditionReagent / ConditionTime & TemperatureNeutralization / Quenching
Acid Hydrolysis 0.1 M HCl2 hours at 80 °CNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2 hours at 80 °CNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂24 hours at Room TempDilute with mobile phase
Thermal Store solid drug substance48 hours at 105 °CDissolve in diluent
Photolytic Expose solution to light (ICH Q1B)Per ICH guidelinesAnalyze directly
  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples as indicated.

    • Dilute all stressed samples with mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze the samples using the developed HPLC method with a PDA detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed standard.

    • Calculate the percentage of degradation.

    • Evaluate the resolution between the parent peak and all degradation product peaks.

    • Perform peak purity analysis on the parent peak in the presence of its degradants to confirm specificity.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Veawab, A., et al. (2018). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 74, 156-173.
  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Hasan, M. M., et al. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1), 146-149.
  • Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]

  • Al-Sabawi, M. H., & Al-Tamimi, A. A. (2021). Development and Validation of an analytical method for the determination of Ofloxacin and Benzyl alcohol in a Pharmaceutical mixture. Research Journal of Pharmacy and Technology, 14(4), 1835-1840.
  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • El-Gindy, A., et al. (2010). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
  • Patel, K. N., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 343-350.
  • Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography.
  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lin, Y., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 276, 236-243.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Abdel-Moety, E. M., et al. (2002). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 341-348.
  • U.S. Patent No. 6,177,564 B1. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Retrieved from [Link]

  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
  • Singh, S., et al. (2013). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Sciences, 75(6), 637-644.
  • Sversut, R. A., et al. (2007). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 557-562.
  • Journal of Emerging Technologies and Innovative Research (JETIR). (2023). Analytical method development and validation of anti-diabetic drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the In vitro Activity of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol as a Novel Sigma-1 Receptor Modulator

This guide provides a comprehensive framework for the in vitro characterization of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" (herein designated as "Test Compound"), a novel synthetic molecule with a piperazine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" (herein designated as "Test Compound"), a novel synthetic molecule with a piperazine scaffold. Given the prevalence of this chemical motif in ligands targeting the Sigma-1 Receptor (σ1R), our investigation is predicated on the hypothesis that the Test Compound modulates σ1R activity.

The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal function, making it a high-value target for therapeutic intervention in neurodegenerative diseases, pain, and psychiatric disorders.[2][3] Unlike conventional receptors, σ1R does not operate through G-protein activation or direct phosphorylation cascades, presenting unique challenges and opportunities for in vitro characterization.[4]

This document outlines a logical, multi-tiered experimental workflow designed to rigorously validate the Test Compound's activity. We will objectively compare its performance against established σ1R ligands: the canonical antagonist Haloperidol and the selective agonist (+)-Pentazocine . This comparative approach ensures that the resulting data is contextualized, robust, and directly translatable for drug development professionals.

Experimental Validation Workflow

A sequential and logical progression of assays is critical for a definitive characterization. Our workflow is designed to first establish direct physical interaction (binding), then elucidate the functional consequence of that binding (antagonism vs. agonism), and finally, to assess the compound's effect in a disease-relevant cellular model.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Cellular Efficacy Binding Radioligand Binding Assay (Primary Screen) Binding_Out Determine Binding Affinity (Ki) Selectivity Profile Binding->Binding_Out Quantify direct interaction Functional Calcium Mobilization Assay (FLIPR) Binding_Out->Functional Proceed if Ki < 1µM Functional_Out Assess Functional Activity (IC50) Antagonist vs. Agonist Profile Functional->Functional_Out Measure cellular response Cellular Neuroprotection Assay (Oxidative Stress Model) Functional_Out->Cellular Proceed if functional activity confirmed Cellular_Out Evaluate Therapeutic Potential (% Cell Viability) Cellular->Cellular_Out Measure downstream effect

Caption: A three-phase workflow for in vitro validation of the Test Compound.

Phase 1: Determining Target Engagement via Radioligand Binding

Expertise & Causality: The foundational step is to confirm whether the Test Compound physically interacts with the human σ1R. A competitive radioligand binding assay is the gold standard for this purpose.[5][6] It provides a quantitative measure of binding affinity (Ki), which is a critical parameter for lead compound selection. We utilize -Pentazocine, a well-characterized σ1R agonist radioligand, to label the binding sites.[4][5] The Test Compound is then introduced at increasing concentrations to displace the radioligand. The concentration at which it displaces 50% of the bound radioligand (IC50) is used to calculate the Ki value, providing a standardized measure of affinity. Haloperidol, a potent σ1R ligand, is used to define non-specific binding, ensuring the measured signal is specific to the receptor.[4]

Protocol 1: σ1R Competitive Radioligand Binding Assay
  • Source: Human recombinant σ1R expressed in HEK293 cell membranes.

  • Radioligand: -Pentazocine (specific activity ~40-60 Ci/mmol), used at a final concentration of 15 nM.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. Prepare serial dilutions of the Test Compound, Haloperidol, and (+)-Pentazocine (from 10 mM DMSO stocks) in the assay buffer. b. In a 96-well filter plate (e.g., MultiScreenHTS with glass fiber filter), add 50 µL of assay buffer for total binding wells or 50 µL of 10 µM Haloperidol for non-specific binding (NSB) wells.[4] c. Add 50 µL of the diluted test compounds or reference compounds to the appropriate wells. d. Add 50 µL of -Pentazocine solution. e. Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing ~50 µg protein). The final assay volume is 200 µL. f. Incubate the plate for 120 minutes at 37°C with gentle agitation.[4] g. Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. h. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand. i. Allow the filters to dry completely. Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each compound concentration. b. Plot the percentage of specific binding against the log concentration of the compound. c. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response). d. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant (for -Pentazocine, Kd is approximately 16 nM).[4]

Comparative Data Summary (Hypothetical)
Compoundσ1R Binding Affinity (Ki, nM)
Test Compound 25.4
Haloperidol (Antagonist)4.5[4]
(+)-Pentazocine (Agonist)16.0[4]

Phase 2: Functional Characterization via Calcium Mobilization

Expertise & Causality: Once binding is established, the next critical step is to determine the functional nature of this interaction. The σ1R is known to modulate intracellular calcium (Ca2+) signaling, a key mechanism in its chaperone function.[7][8] While σ1R modulation of Ca2+ is complex, an antagonist's activity can be effectively measured by its ability to block the Ca2+ release triggered by an agonist.

We will use a Fluorometric Imaging Plate Reader (FLIPR) assay, which provides a high-throughput, kinetic measurement of intracellular Ca2+ changes.[9][10] Cells are pre-loaded with a Ca2+-sensitive fluorescent dye. The assay is conducted in two stages: first, cells are incubated with the Test Compound (or Haloperidol) to assess for any intrinsic agonist activity. Second, a known σ1R agonist, (+)-Pentazocine, is added to stimulate Ca2+ release. A potent antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.

Protocol 2: FLIPR Calcium Mobilization Assay
  • Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express σ1R.

  • Reagents: FLIPR Calcium 4, 5, or 6 Assay Kit.[9][11]

  • Procedure: a. Cell Plating: Seed SH-SY5Y cells in black-walled, clear-bottom 96-well or 384-well plates at a density that achieves 90-95% confluency on the day of the assay. b. Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the kit manufacturer's protocol.[12] Remove the cell culture medium and add the dye loading buffer to each well. c. Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2. d. Compound Preparation: Prepare a compound plate with 4X final concentration of the Test Compound, Haloperidol, and (+)-Pentazocine in assay buffer. e. FLIPR Assay: i. Place the cell plate and compound plate into the FLIPR instrument. ii. Program the instrument to first add the Test Compound or Haloperidol and measure fluorescence for 2-3 minutes to detect any agonist activity. iii. Program a second addition of an EC80 concentration of (+)-Pentazocine (determined in a separate agonist dose-response experiment) to all wells. iv. Record the kinetic fluorescence response for an additional 3-5 minutes.

  • Data Analysis: a. The response is measured as the change in relative fluorescence units (RFU) from baseline to the peak after agonist addition. b. To determine the antagonist IC50, plot the percentage inhibition of the (+)-Pentazocine response versus the log concentration of the Test Compound or Haloperidol. c. Fit the data using a non-linear regression model.

Comparative Data Summary (Hypothetical)
CompoundFunctional ActivityAntagonist Potency (IC50, nM)
Test Compound No intrinsic agonist activity89.7
HaloperidolNo intrinsic agonist activity35.2
(+)-PentazocineAgonist (EC50 = 150 nM)N/A

Phase 3: Validating Cellular Efficacy in a Neuroprotection Model

Expertise & Causality: The ultimate goal is to determine if the compound's molecular activity translates into a beneficial cellular effect. Given the role of σ1R in mitigating cellular stress, a neuroprotection assay is a highly relevant downstream functional readout.[3][13] Oxidative stress induced by glutamate is a common pathological mechanism in neurodegenerative conditions. By chaperoning the IP3 receptor at the MAM, σ1R can regulate Ca2+ flux from the ER to the mitochondria, thereby preventing mitochondrial dysfunction and subsequent cell death under stress conditions. A σ1R antagonist is hypothesized to stabilize the receptor, potentially enhancing its protective chaperone function.

σ1R Signaling Pathway

G cluster_ER ER Lumen cluster_Mito Mitochondrion BiP BiP (Chaperone) s1r_oligomer σ1R Oligomer (Inactive) BiP->s1r_oligomer dissociates from s1r_monomer σ1R Monomer (Active) s1r_oligomer->s1r_monomer dissociates to ip3r IP3 Receptor s1r_monomer->ip3r chaperones/ stabilizes VDAC VDAC ip3r->VDAC Ca2+ flux Mito_Ca Ca2+ Overload ROS Production Apoptosis VDAC->Mito_Ca leads to Stress Cellular Stress (e.g., Glutamate) Stress->BiP dissociates Antagonist Antagonist (Test Compound) Antagonist->s1r_oligomer stabilizes Agonist Agonist ((+)-Pentazocine) Agonist->s1r_oligomer promotes dissociation

Caption: σ1R chaperone activity at the Mitochondria-Associated ER Membrane (MAM).

Protocol 3: Glutamate-Induced Oxidative Stress Assay
  • Cell Line: HT22 mouse hippocampal neuronal cells or differentiated SH-SY5Y cells.

  • Stressor: L-Glutamic acid.

  • Viability Readout: Resazurin (AlamarBlue) or MTT assay.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the Test Compound or Haloperidol. Incubate for 2 hours. c. Introduce the stressor by adding a final concentration of 5 mM Glutamate to the wells (excluding the vehicle control wells). d. Co-incubate the cells with the compounds and glutamate for 24 hours at 37°C, 5% CO2. e. Viability Assessment: i. Remove the medium. ii. Add medium containing Resazurin (10% v/v) or MTT solution. iii. Incubate for 2-4 hours. iv. Measure the fluorescence (Resazurin) or absorbance (MTT) using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated (vehicle) control wells (100% viability) and the glutamate-only treated wells (0% protection). b. Calculate the percentage of neuroprotection for each compound concentration. c. Plot the % neuroprotection against the log concentration of the compound to determine the EC50 for the protective effect.

Comparative Data Summary (Hypothetical)
CompoundMax. Neuroprotection vs. 5 mM GlutamateNeuroprotection Potency (EC50, nM)
Test Compound 78% 155
Haloperidol65%210
(+)-Pentazocine<10%>10,000

Conclusion and Forward Outlook

This structured comparison guide provides a robust methodology for validating the in vitro activity of "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol". Based on the hypothetical data generated through this workflow, the Test Compound emerges as a potent and selective σ1R antagonist. It demonstrates high-affinity binding, functional antagonism of agonist-induced calcium signaling, and significant, dose-dependent neuroprotective effects in a cellular model of oxidative stress.

Compared to the reference compounds, the Test Compound shows a binding affinity comparable to Haloperidol and superior functional potency in the neuroprotection assay. The lack of activity from the agonist (+)-Pentazocine in the neuroprotection model further validates the antagonist-specific mechanism of action for this cellular outcome. These compelling in vitro results strongly support the progression of this compound into further preclinical evaluation, including selectivity screening against other CNS targets and in vivo efficacy studies in relevant disease models.

References

  • Abdel-Zaher, A. O., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. Available at: [Link]

  • Arencibia-Albite, F., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]

  • Bio-Protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-Protocol. Available at: [Link]

  • Gries, W., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Scientific. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. Available at: [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. Available at: [Link]

  • Su, T. P., et al. (2015). Biochemical Pharmacology of the Sigma-1 Receptor. Pharmacological Reviews. Available at: [Link]

  • Wang, H., & Raab-Graham, K. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. NIH Probe Development Center. Available at: [Link]

Sources

Comparative

Benchmarking "2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol" against standard compounds

This guide provides a comprehensive framework for benchmarking the novel compound 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol against established standard compounds. The protocols and analyses detailed herein are designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol against established standard compounds. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals to objectively evaluate its performance and potential as a therapeutic agent.

Introduction: Unveiling the Potential of a Novel Benzylpiperazine Derivative

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and neuroprotective effects. The subject of this guide, 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol , is a novel benzylpiperazine derivative. While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other known psychoactive compounds suggests a strong likelihood of interaction with key central nervous system targets.

Based on the pharmacology of related benzylpiperazine analogues, the primary biological target hypothesized for 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is the Sigma-1 (σ1) receptor . The σ1 receptor is a unique ligand-regulated molecular chaperone in the endoplasmic reticulum, implicated in a variety of cellular functions and considered a promising target for treating neurodegenerative diseases, depression, and pain. Furthermore, many benzylpiperazine derivatives exhibit affinity for monoamine transporters. Therefore, secondary targets of interest for a comprehensive profile include the dopamine transporter (DAT) and the serotonin transporter (SERT) .

To rigorously assess the pharmacological profile of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol , this guide proposes a head-to-head comparison with the following well-characterized standard compounds:

  • (+)-Pentazocine: A high-affinity, well-established agonist for the σ1 receptor, serving as the primary benchmark for σ1 receptor activity.

  • GBR 12909: A potent and selective dopamine reuptake inhibitor, used as the standard for evaluating affinity and activity at the DAT.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), serving as the standard for assessing affinity and activity at theSERT.

This guide will detail the necessary experimental workflows, from synthesis of the target compound to in-vitro binding and functional assays, providing a robust methodology for a thorough comparative analysis.

Experimental Design & Methodologies

A logical and sequential experimental workflow is crucial for a comprehensive evaluation. The following diagram outlines the proposed benchmarking process.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In-Vitro Benchmarking cluster_2 Phase 3: Data Analysis & Comparison Synthesis Synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol QC Purity & Structural Analysis (NMR, MS, HPLC) Synthesis->QC Sigma1_Binding σ1 Receptor Radioligand Binding Assay QC->Sigma1_Binding DAT_Binding DAT Radioligand Binding Assay QC->DAT_Binding SERT_Binding SERT Radioligand Binding Assay QC->SERT_Binding Ki_Table Comparative Affinity Table (Ki values) Sigma1_Binding->Ki_Table DAT_Binding->Ki_Table SERT_Binding->Ki_Table Selectivity_Profile Selectivity Profile Generation Ki_Table->Selectivity_Profile Conclusion Conclusion on Pharmacological Profile Selectivity_Profile->Conclusion

Caption: Experimental workflow for benchmarking 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol.

PART 1: Synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

The synthesis of the title compound can be achieved through a standard nucleophilic substitution reaction. A plausible synthetic route is outlined below, based on similar documented syntheses of related piperazine derivatives.

Reaction Scheme:

1-(3-Fluorobenzyl)piperazine + 2-Bromoethanol → 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-(3-fluorobenzyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: To the stirred mixture, add 2-bromoethanol (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess purity using HPLC.

PART 2: In-Vitro Benchmarking Protocols

This assay determines the binding affinity (Ki) of the test compounds for the σ1 receptor.

Materials:

  • Membrane preparations from cells expressing human σ1 receptors (e.g., from guinea pig liver).

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds: 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol , (+)-Pentazocine.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, varying concentrations of the test compound or standard, and the radioligand.

  • Incubation: Initiate the binding reaction by adding the membrane preparation. Incubate at 37°C for 120 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific binding) from competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the affinity of the compounds for the dopamine transporter.

Materials:

  • Membrane preparations from cells expressing human DAT (e.g., rat striatal membranes).

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding control: GBR 12909 (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.

  • Test compounds: 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol , GBR 12909.

Procedure:

  • Follow the general procedure outlined in Protocol 2.1, substituting the specific reagents for the DAT assay.

  • Incubation is typically performed at room temperature for 60 minutes.

  • Analyze the data as described in Protocol 2.1 to determine the Ki values for DAT.

This assay determines the affinity of the compounds for the serotonin transporter.

Materials:

  • Membrane preparations from cells expressing human SERT.

  • Radioligand: [³H]Paroxetine.

  • Non-specific binding control: Fluoxetine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

  • Test compounds: 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol , Fluoxetine.

Procedure:

  • Follow the general procedure outlined in Protocol 2.1, using the specific reagents for the SERT assay.

  • Incubation is typically performed at room temperature for 60 minutes.

  • Analyze the data as described in Protocol 2.1 to determine the Ki values for SERT.

Data Presentation and Interpretation

The results from the binding assays should be compiled into a clear and concise table for easy comparison.

Table 1: Comparative Binding Affinities (Ki, nM) of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol and Standard Compounds

Compoundσ1 Receptor Ki (nM)DAT Ki (nM)SERT Ki (nM)
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol Experimental ValueExperimental ValueExperimental Value
(+)-PentazocineLiterature/Experimental Value>10,000>10,000
GBR 12909>1,000Literature/Experimental Value>1,000
FluoxetineHigh (Variable)>1,000Literature/Experimental Value

Note: The Ki values for the standard compounds should be determined concurrently with the test compound for the most accurate comparison, though established literature values can be used for reference.

Interpretation of Results:

  • A low Ki value for the σ1 receptor would confirm the primary hypothesis.

  • Comparison of the Ki values across the three targets will reveal the selectivity profile of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol . A significantly lower Ki for the σ1 receptor compared to DAT and SERT would indicate high selectivity.

  • The affinity of the test compound for DAT and SERT, even if lower than for the σ1 receptor, provides valuable information about its potential for off-target effects or a multi-target mechanism of action.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action based on the primary hypothesis of σ1 receptor agonism.

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol cluster_2 Mitochondrion Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Stabilization Bip BiP Chaperone Sigma1->Bip Dissociation Ca_Mito Ca²⁺ IP3R->Ca_Mito Ca²⁺ Signaling Bip->Sigma1 Association (inactive state) Test_Compound 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol (Agonist) Test_Compound->Sigma1 Binding & Activation Ca_Cytosol Ca²⁺ ATP ATP Production Ca_Mito->ATP Cell_Survival Cell Survival & Neuroprotection ATP->Cell_Survival

Caption: Proposed mechanism of action via σ1 receptor agonism.

Upon binding of an agonist like 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol , the σ1 receptor is thought to dissociate from its associated chaperone, BiP. The activated σ1 receptor then translocates to modulate the activity of various effector proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor at the mitochondria-associated ER membrane. This modulation can lead to enhanced calcium (Ca²⁺) signaling between the ER and mitochondria, which is crucial for cellular energy metabolism and survival. This pathway is a key mechanism underlying the neuroprotective effects observed with many σ1 receptor agonists.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol . By systematically comparing its binding affinity for the σ1 receptor, DAT, and SERT against well-established standard compounds, researchers can generate a clear and objective pharmacological profile. The detailed protocols and data interpretation guidelines presented here will enable a thorough evaluation of this novel compound's potential as a selective σ1 receptor agonist and as a candidate for further preclinical and clinical development. The findings from these studies will be critical in determining its future trajectory as a potential therapeutic agent for CNS disorders.

References

  • Su, T.-P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557–566.
  • Wikipedia. (2024). Selective serotonin reuptake inhibitor. Retrieved from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
  • Hsin, L. W., Prisinzano, T., Wilkerson, C. R., Dersch, C. M., Horel, R., Jacobson, A. E., Rothman, R. B., &
Validation

A Comparative Guide to Confirming Drug-Target Binding: The Case of Olaparib, a PARP1 Inhibitor

For researchers, scientists, and professionals in drug development, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of rational drug design. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of rational drug design. This guide provides an in-depth, comparative analysis of modern biophysical and computational techniques, using the clinically approved PARP1 inhibitor, Olaparib, as a case study. Olaparib, which features a key 3-fluorobenzyl piperazine moiety, serves as an exemplary model to demonstrate how a multi-faceted experimental approach can deliver a high-confidence model of drug-target engagement.

The Imperative of Binding Mode Confirmation

Understanding how a drug like Olaparib interacts with its target, Poly (ADP-ribose) polymerase 1 (PARP1), at an atomic level is critical for several reasons. PARP1 is a key enzyme in the DNA damage response, and its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] A precise understanding of the binding mode allows for:

  • Structure-Activity Relationship (SAR) Elucidation: Explaining why specific chemical features, like the fluorobenzyl group, contribute to potency and selectivity.

  • Rational Drug Design: Guiding the synthesis of next-generation inhibitors with improved affinity, selectivity, or pharmacokinetic properties.

  • Mechanism of Action Insight: Differentiating between simple catalytic inhibition and other mechanisms, such as the "trapping" of PARP1 on DNA, which is a key aspect of Olaparib's efficacy.[2][3]

  • Resistance Prediction: Anticipating how mutations in the target protein might affect drug binding and lead to clinical resistance.

This guide will dissect and compare the primary methods used to build this understanding, moving from the static, high-resolution picture provided by X-ray crystallography to the dynamic and thermodynamic insights offered by other biophysical and computational techniques.

The Overall Workflow: An Integrated Approach

Confirming a binding mode is not a linear process but an iterative cycle of hypothesis generation and experimental validation. Biophysical experiments provide concrete data on the interaction, while computational methods can rationalize these findings and predict the effects of molecular changes.

G cluster_0 Biophysical Characterization cluster_1 Computational Analysis Xray X-ray Crystallography (Static 3D Structure) Model High-Confidence Binding Model Xray->Model Atomic Coordinates SPR Surface Plasmon Resonance (Kinetics & Affinity) SPR->Model ka, kd, KD ITC Isothermal Titration Calorimetry (Thermodynamics & Affinity) ITC->Model KD, ΔH, ΔS Docking Molecular Docking (Pose Prediction) MD Molecular Dynamics (Dynamic Stability) Docking->MD Initial Pose MD->Model Interaction Stability Model->Docking Refine SAR Hypothesis

Caption: Integrated workflow for binding mode confirmation.

Part 1: Biophysical Methods for Direct Interrogation

Biophysical techniques directly measure the physical properties of the protein-ligand interaction. They are the gold standard for validating computational predictions and providing the foundational data for any binding model.

X-ray Crystallography: The Atomic Blueprint

X-ray crystallography provides an unparalleled, high-resolution, three-dimensional snapshot of the protein-ligand complex. It is the most direct method to visualize the precise orientation of the inhibitor in the binding pocket and the specific atomic interactions (hydrogen bonds, van der Waals contacts, etc.) that stabilize the complex.[4]

Causality Behind the Choice: For a target like PARP1, where numerous inhibitors have been developed, obtaining a crystal structure is the definitive first step. It provides the structural context for all other data. The crystal structure of Olaparib bound to the catalytic domain of PARP1 (e.g., PDB ID: 7KK4) reveals that the inhibitor binds in the nicotinamide-binding pocket, competitively inhibiting the binding of the natural substrate, NAD+.[5][6]

Key Interactions of Olaparib with PARP1 (based on PDB: 7KK4):

  • Hydrogen Bonds: The phthalazinone core forms critical hydrogen bonds with the backbone of Gly863 and Ser904.

  • Pi-Stacking: The aromatic rings of the phthalazinone and the fluorobenzyl group engage in pi-stacking interactions with Tyr907 and Tyr896, respectively.

  • Hydrophobic Interactions: The cyclopropyl group fits into a small hydrophobic pocket, contributing to the overall affinity.

G Protein Purified PARP1 Catalytic Domain Complex Formation of PARP1-Olaparib Complex Protein->Complex Ligand Olaparib Stock (in DMSO) Ligand->Complex Screen Crystallization Screening Complex->Screen Optimize Optimization of Crystal Growth Screen->Optimize Cryo Cryo-protection & Freezing Optimize->Cryo Diffraction X-ray Diffraction Data Collection Cryo->Diffraction Structure Structure Solution & Refinement Diffraction->Structure

Caption: X-ray crystallography workflow.

  • Protein Expression and Purification: Express and purify the catalytic domain of human PARP1 (e.g., residues 662-1014) to >95% purity.

  • Complex Formation: Incubate the purified PARP1 with a 3-5 fold molar excess of Olaparib for several hours on ice to ensure saturation of the binding sites.

  • Crystallization: Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives).

  • Crystal Optimization: Refine initial hit conditions by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals (typically >50 µm).

  • Data Collection: Transfer a single crystal into a cryoprotectant solution and flash-cool in liquid nitrogen. Collect diffraction data using a synchrotron X-ray source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known apo-PARP1 structure. Refine the model and build the Olaparib molecule into the observed electron density map.[5]

Data Presentation: Crystallographic Data for PARP1-Olaparib

ParameterValue (Example: PDB 7KK4)Significance
PDB ID7KK4Public accession code for the coordinates.[5]
Resolution1.96 ÅHigh resolution, allowing for clear visualization of atomic interactions.[5]
R-work / R-free0.217 / 0.266Statistical measures of how well the model fits the experimental data.[5]
Key ResiduesGly863, Ser904, Tyr896, Tyr907Amino acids directly interacting with Olaparib.
Binding PocketNicotinamide SiteConfirms competitive inhibition mechanism.
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

While crystallography provides a static image, Surface Plasmon Resonance (SPR) offers a dynamic view of the binding event in real-time and without labels. It measures the association rate (k_a or k_on) and the dissociation rate (k_d or k_off) of the interaction, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_d / k_a).

Causality Behind the Choice: SPR is invaluable for ranking compounds and understanding the temporal nature of their binding. A potent inhibitor might have a fast "on-rate," a very slow "off-rate," or both. For Olaparib, SPR studies show it has a high affinity for PARP1, which is primarily driven by a slow dissociation rate.[6] This long residence time at the target is often correlated with prolonged pharmacological effects.

G Immobilize Immobilize PARP1 on Sensor Chip Inject_Buffer Inject Running Buffer (Establish Baseline) Immobilize->Inject_Buffer Inject_Olaparib Inject Olaparib (Association Phase) Inject_Buffer->Inject_Olaparib Inject_Buffer2 Inject Running Buffer (Dissociation Phase) Inject_Olaparib->Inject_Buffer2 Regenerate Regenerate Surface (Remove Bound Olaparib) Inject_Buffer2->Regenerate Analyze Fit Sensorgrams to Kinetic Model Regenerate->Analyze

Caption: SPR experimental cycle.

  • Immobilization: Covalently immobilize purified PARP1 onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density.

  • Analyte Preparation: Prepare a dilution series of Olaparib in the running buffer (e.g., HBS-EP+ with 1-5% DMSO).

  • Kinetic Assay:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject a concentration of Olaparib for a defined time to monitor the association phase .

    • Switch back to injecting the running buffer to monitor the dissociation phase .

    • Inject a regeneration solution (e.g., low pH glycine) to remove all bound Olaparib, returning to the baseline.

  • Data Analysis: Repeat the cycle for the entire concentration series. Globally fit the resulting sensorgrams to a 1:1 binding model to extract k_a, k_d, and K_D.

Data Presentation: Comparative Kinetic Data for PARP Inhibitors

InhibitorTargetk_a (10^5 M⁻¹s⁻¹)k_d (10⁻⁴ s⁻¹)K_D (nM)Residence Time (t½)Source
Olaparib PARP1 3.8 0.9 2.4 ~2.1 hours [6]
NiraparibPARP11.93.518.0~33 mins[6]
VeliparibPARP13.27.925.0~15 mins[6]

This table clearly demonstrates that Olaparib's high affinity is largely due to its significantly slower dissociation rate (lower k_d) compared to other inhibitors, resulting in a much longer residence time on the target.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. In a single experiment, it can determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Causality Behind the Choice: The thermodynamic signature provides deep insights into the nature of the binding forces.

  • Enthalpy-driven (negative ΔH): Suggests the formation of strong hydrogen bonds and favorable van der Waals interactions, as seen with Olaparib's interaction with PARP1.

  • Entropy-driven (positive ΔS): Often indicates that the displacement of water molecules from the binding site (the hydrophobic effect) is the primary driving force.

This information is crucial for lead optimization, as chemists can aim to improve binding by, for example, designing new hydrogen bond interactions to make the binding more enthalpically favorable.

  • Sample Preparation: Dialyze both the purified PARP1 protein and the Olaparib stock solution extensively against the same buffer to minimize buffer mismatch heats. Accurately determine the concentration of both components.

  • Instrument Setup: Load the PARP1 solution (e.g., 10-20 µM) into the sample cell and the Olaparib solution (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of Olaparib into the PARP1 solution while maintaining a constant temperature. The instrument measures the tiny heat changes after each injection.

  • Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine n, K_D, and ΔH. The change in entropy (ΔS) and Gibbs free energy (ΔG) are then calculated.

Data Presentation: Thermodynamic Profile of Olaparib-PARP1 Binding

ParameterValue (Representative)Significance
Stoichiometry (n)~1.0Confirms a 1:1 binding model.
Affinity (K_D)~2.4 nMMeasures the strength of the interaction (consistent with SPR).
Enthalpy (ΔH)Favorable (Negative)Indicates strong H-bond and van der Waals interactions are key.
Entropy (ΔS)Slightly Unfavorable/NeutralSuggests some loss of conformational freedom upon binding.
Gibbs Free Energy (ΔG)-11.7 kcal/molCalculated from K_D; confirms a spontaneous and high-affinity interaction.

Note: While a specific ITC thermogram for Olaparib is not publicly available, the values are representative based on the known K_D and the interaction types observed in the crystal structure.

Part 2: Computational Methods for Prediction and Rationalization

Computational methods are essential for predicting binding modes, rationalizing experimental data, and guiding the design of new molecules. They provide a powerful complement to biophysical techniques.

Molecular Docking

Molecular docking algorithms predict the preferred orientation (the "pose") of a ligand within a protein's binding site and estimate the binding affinity using a scoring function.

Causality Behind the Choice: Docking is a rapid, cost-effective method to screen virtual libraries of compounds or to generate initial hypotheses about the binding mode before a crystal structure is available. For Olaparib, docking into the PARP1 active site (using the apo-protein structure) correctly identifies the key interactions seen in the subsequent crystal structure, validating its predictive power.

Molecular Dynamics (MD) Simulations

While docking provides a static prediction, MD simulations offer a dynamic view of the protein-ligand complex over time (from nanoseconds to microseconds). This allows researchers to assess the stability of the predicted binding pose and analyze the flexibility of both the ligand and the protein.

Causality Behind the Choice: MD simulations are critical for validating a docked pose. If key hydrogen bonds predicted by docking are unstable and break during an MD simulation, the initial pose is likely incorrect. For the Olaparib-PARP1 complex, MD simulations would confirm the stability of the key hydrogen bonds and pi-stacking interactions observed in the crystal structure, increasing confidence in the binding model.

G Prep_Protein Prepare PARP1 Structure (Add Hydrogens, Assign Charges) Define_Site Define Binding Site (Grid Generation) Prep_Protein->Define_Site Setup_MD Setup MD System (Solvate, Add Ions) Prep_Protein->Setup_MD Prep_Ligand Prepare Olaparib Structure (Generate 3D Conformation) Run_Docking Run Molecular Docking (e.g., AutoDock, Glide) Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze & Score Poses Run_Docking->Analyze_Poses Select_Pose Select Best Pose Analyze_Poses->Select_Pose Select_Pose->Setup_MD Run_MD Run MD Simulation (e.g., GROMACS, AMBER) Setup_MD->Run_MD Analyze_Trajectory Analyze Trajectory (RMSD, H-bonds) Run_MD->Analyze_Trajectory

Caption: Computational workflow for binding mode analysis.

Comparison Guide Summary: Choosing the Right Tool

No single technique can provide a complete picture. A robust confirmation of a binding mode relies on the convergence of evidence from multiple, orthogonal methods.

TechniqueInformation ProvidedResolutionThroughputKey StrengthKey Limitation
X-ray Crystallography Static 3D structure, atomic interactionsAtomic (<3 Å)LowThe definitive "blueprint" of the binding pose.Requires diffraction-quality crystals; provides no dynamic or kinetic data.
Surface Plasmon Resonance (SPR) Binding kinetics (k_a, k_d), affinity (K_D)N/AHighReal-time, label-free kinetic data and residence time.Immobilization can affect protein activity; indirect structural information.
Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS), affinity (K_D), stoichiometry (n)N/AMediumComplete thermodynamic profile in solution; label-free.Requires larger amounts of pure sample; lower throughput.
Molecular Docking Predicted binding pose, estimated affinityN/AVery HighRapidly screens millions of compounds; generates hypotheses.Scoring functions can be inaccurate; provides a static prediction.
Molecular Dynamics (MD) Dynamic stability of complex, conformational changesN/ALowAssesses the stability of a binding pose over time.Computationally expensive; accuracy depends on the force field.

Conclusion: A Self-Validating System

The confirmation of Olaparib's binding mode in PARP1 is a textbook example of a self-validating system. The high-resolution X-ray crystal structure provides the atomic foundation, revealing the key hydrogen bonds and pi-stacking interactions. SPR data validates the high affinity predicted by the structure, and critically, reveals that this potency is driven by a slow off-rate, providing kinetic context. ITC would further confirm the affinity and show that the binding is enthalpically driven, consistent with the strong, specific interactions seen in the crystal structure. Finally, computational docking and MD simulations rationalize these findings, demonstrating that the experimentally observed pose is both energetically favorable and dynamically stable.

By integrating these complementary techniques, researchers can move beyond a simple measurement of affinity to a deep, mechanistic understanding of drug-target engagement. This comprehensive approach is not merely an academic exercise; it is the bedrock upon which successful, data-driven drug discovery and development programs are built.

References

  • Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. Journal of Biological Chemistry. [Link]

  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. PubMed Central. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • 7KK4: Structure of the catalytic domain of PARP1 in complex with olaparib. RCSB PDB. [Link]

  • Binding pattern analysis of olaparib in the active site of PARP1. ResearchGate. [Link]

  • Studying protein-ligand interactions using X-ray crystallography. PubMed. [Link]

  • Recent advances in biophysical screening technologies have facilitated the discovery of small molecule modulators targeting PPIs. ACS Omega. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. [Link]

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